molecular formula C7H8BrNO B11900581 (6-Bromo-4-methylpyridin-2-yl)methanol

(6-Bromo-4-methylpyridin-2-yl)methanol

Cat. No.: B11900581
M. Wt: 202.05 g/mol
InChI Key: PXJOTRJARGDEES-UHFFFAOYSA-N
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Description

(6-Bromo-4-methylpyridin-2-yl)methanol (CAS 1566896-47-6) is a brominated pyridine derivative of interest in medicinal chemistry and pharmaceutical research. With the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol, this compound serves as a versatile synthetic intermediate . Its structure, featuring both a bromine substituent and a hydroxymethyl functional group, makes it a valuable scaffold for constructing more complex molecules. Research indicates that analogous 6-substituted 4-methylpyridine derivatives are key precursors in the design and synthesis of potent inhibitors for inducible nitric oxide synthase (iNOS), a target for imaging inflammatory diseases and cancer using positron emission tomography (PET) . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle it with appropriate precautions, as it may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . It is recommended to be stored sealed in a dry environment, at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

(6-bromo-4-methylpyridin-2-yl)methanol

InChI

InChI=1S/C7H8BrNO/c1-5-2-6(4-10)9-7(8)3-5/h2-3,10H,4H2,1H3

InChI Key

PXJOTRJARGDEES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Br)CO

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide on (6-Bromo-4-methylpyridin-2-yl)methanol (CAS 1566896-47-6)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In early-stage drug discovery and radiopharmaceutical development, functionalized pyridine scaffolds are invaluable due to their structural rigidity and predictable pharmacokinetics. (6-Bromo-4-methylpyridin-2-yl)methanol (CAS 1566896-47-6) represents a highly versatile, tri-functionalized building block. As a Senior Application Scientist, I have structured this guide to provide an authoritative examination of its chemical properties, detail a self-validating synthetic protocol, and explore its critical role in synthesizing inducible nitric oxide synthase (iNOS) inhibitors for Positron Emission Tomography (PET) imaging.

Chemical Identity and Physicochemical Properties

(6-Bromo-4-methylpyridin-2-yl)methanol features orthogonal reactivity zones: a bromine substituent at the C6 position, a methyl group at C4, and a hydroxymethyl group at C2[1]. The C6-bromine is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-hydroxymethyl group can be independently oxidized, alkylated, or converted into a leaving group for further nucleophilic substitution.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 1566896-47-6[1]
IUPAC Name (6-bromo-4-methylpyridin-2-yl)methanol[1]
Molecular Formula C7H8BrNO[1]
Molecular Weight 202.05 g/mol [1]
Canonical SMILES CC1=CC(=NC(=C1)Br)CO[1]
InChI Key PXJOTRJARGDEES-UHFFFAOYSA-N[1]
Storage Conditions 2-8°C, sealed in a dry environment[1]

Mechanistic Synthesis and Experimental Protocol

The synthesis of (6-Bromo-4-methylpyridin-2-yl)methanol relies on a highly regioselective lithium-halogen exchange driven by stoichiometric reagents[1]. Starting from 2,6-dibromo-4-methylpyridine, the protocol utilizes a strong organolithium base at cryogenic temperatures to ensure the selective exchange of a single bromine atom[2].

Causality in Experimental Design:
  • Cryogenic Temperature (-78 °C): Maintaining a strict -78 °C environment is critical. It prevents the highly reactive 6-bromo-4-methyl-2-lithiopyridine intermediate from undergoing unwanted side reactions, such as nucleophilic attack on the pyridine ring of another molecule (Chichibabin-type dimerization)[2].

  • Regioselectivity: The lithium-halogen exchange occurs preferentially at one of the equivalent bromine atoms due to electronic and steric factors[2]. Once mono-lithiated, the resulting electron-rich intermediate strongly resists further lithiation, ensuring high mono-substitution yields.

  • Anhydrous Formaldehyde Gas: Moisture must be strictly excluded. If the formaldehyde source is wet, premature protonation of the lithiated species occurs, yielding 2-bromo-4-methylpyridine instead of the desired hydroxymethylated target[2].

SynthWorkflow A 2,6-Dibromo-4-methylpyridine (Starting Material) B 6-Bromo-4-methyl-2-lithiopyridine (Reactive Intermediate) A->B n-BuLi, THF, -78°C Lithium-Halogen Exchange C (6-Bromo-4-methylpyridin-2-yl)methanol (Target Compound) B->C 1. Dry Formaldehyde (gas) 2. NH4Cl (aq) Quench

Caption: Synthetic workflow of (6-Bromo-4-methylpyridin-2-yl)methanol via lithium-halogen exchange.

Step-by-Step Self-Validating Protocol
  • Preparation: Flame-dry a multi-neck round-bottom flask under an argon atmosphere. Charge the flask with 2,6-dibromo-4-methylpyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv) dropwise via syringe over 30 minutes[2]. Validation checkpoint: A distinct color change (typically deep red/brown) indicates the successful formation of the lithiated intermediate. Stir for 1 hour at -78 °C.

  • Electrophilic Quench: Introduce dry formaldehyde gas (generated by cracking paraformaldehyde at 150-160 °C in a separate, flame-dried connected flask) into the reaction mixture via a cannula[2]. Continue stirring for 2 hours at -78 °C, then allow the mixture to slowly warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) to protonate the resulting alkoxide[2]. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (hexane/ethyl acetate gradient) to isolate the pure product.

Structural Characterization and Analytical Validation

To ensure the integrity of the synthesized scaffold before downstream application, rigorous analytical validation using Nuclear Magnetic Resonance (NMR) spectroscopy is required[2].

  • ¹H NMR: The spectrum will exhibit a distinct singlet for the C4-methyl group (~2.3 ppm), a singlet or doublet for the methylene protons of the hydroxymethyl group (~4.7 ppm), and two distinct aromatic protons corresponding to the C3 and C5 positions[2].

  • ¹³C NMR and 2D NMR (HSQC): Heteronuclear Single Quantum Coherence (HSQC) is employed to definitively assign carbon signals based on their attached protons. The methylene protons will correlate strongly with the methylene carbon, validating the successful incorporation of the formaldehyde-derived hydroxymethyl group[2].

Applications in Drug Development: iNOS Inhibitors and PET Imaging

The primary clinical and research utility of (6-Bromo-4-methylpyridin-2-yl)methanol lies in its role as a precursor for inducible nitric oxide synthase (iNOS) inhibitors[1]. iNOS is heavily upregulated during inflammatory responses and is a key biomarker in various tumor microenvironments.

Causality in Drug Design

By utilizing the orthogonal reactivity of this scaffold, medicinal chemists can append specific pharmacophores to the C6 position (via cross-coupling, replacing the bromine) while modifying the C2-hydroxymethyl group to optimize binding affinity within the iNOS active site. These analogous 6-substituted 4-methylpyridine derivatives act as highly potent inhibitors[1]. Furthermore, they can be radiolabeled (e.g., with ¹⁸F or ¹¹C) to serve as Positron Emission Tomography (PET) radiotracers, allowing researchers to non-invasively image inflammatory diseases and cancer in vivo[1].

AppPathway P (6-Bromo-4-methylpyridin-2-yl)methanol (Orthogonal Scaffold) I iNOS Inhibitor (Drug Candidate) P->I Scaffold Derivatization (Cross-Coupling & Alkylation) PET PET Imaging Agent (Radiotracer) I->PET Isotopic Radiolabeling (e.g., 18F, 11C) D In Vivo Targeting: Inflammation & Cancer PET->D Positron Emission Tomography (Clinical/Preclinical Imaging)

Caption: Development pathway from orthogonal scaffold to PET imaging agent targeting iNOS.

Safety, Handling, and Storage Protocols

As a reactive pharmaceutical intermediate, (6-Bromo-4-methylpyridin-2-yl)methanol must be handled with strict adherence to safety protocols. It is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses [1].

  • Hazards: The compound may be harmful if swallowed and can cause skin irritation, serious eye irritation, or respiratory irritation[1].

  • PPE & Handling: Wear standard laboratory Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Handle exclusively inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture[1]. Maintaining a dry, cold environment prevents the degradation of the hydroxymethyl group and maintains the integrity of the carbon-bromine bond over time.

References

1. 2.

Sources

(6-Bromo-4-methylpyridin-2-yl)methanol: A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Bromo-4-methylpyridin-2-yl)methanol (CAS: 1566896-47-6) is a highly functionalized brominated pyridine derivative that serves as a critical scaffold in advanced medicinal chemistry. Featuring both a reactive halogen center and a hydroxymethyl functional group, this compound is engineered for orthogonal reactivity. It is predominantly utilized as a synthetic intermediate in the development of inducible nitric oxide synthase (iNOS) inhibitors and precursors for Positron Emission Tomography (PET) imaging [1].

This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthesis protocols, and mechanistic reactivity.

Physicochemical Profiling & Structural Data

The dual functionality of (6-Bromo-4-methylpyridin-2-yl)methanol makes it a versatile building block. The electron-withdrawing nature of the pyridine nitrogen significantly alters the electron density across the ring, activating the C-Br bond for transition-metal catalysis while the hydroxymethyl group remains available for targeted oxidations.

Quantitative Data Summary
PropertyValue
CAS Registry Number 1566896-47-6
IUPAC Name (6-bromo-4-methylpyridin-2-yl)methanol
Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
InChI Key PXJOTRJARGDEES-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=C1)Br)CO
Purity Standard (Commercial) ≥ 95% (typically verified via LC-MS/NMR)
Storage Conditions 2-8°C, sealed in a dry, dark environment

Note: As a specialized research intermediate, exact empirical boiling and melting points are highly batch-dependent and typically require standard characterization upon synthesis [2].

Spectroscopic Characterization (Self-Validating Systems)

To ensure scientific integrity during synthesis, researchers must employ self-validating spectroscopic techniques. The unique atomic composition of this compound provides definitive structural markers [1].

  • High-Resolution Mass Spectrometry (HRMS): The presence of a single bromine atom provides a definitive isotopic signature. Because natural bromine consists of

    
     and 
    
    
    
    in a nearly 1:1 ratio, the molecular ion peak (
    
    
    ) will appear as a characteristic doublet separated by two mass units (
    
    
    and
    
    
    ) of equal intensity. Observing this doublet confirms the retention of the halogen handle.
  • Nuclear Magnetic Resonance (NMR): Structural connectivity is validated through

    
     NMR. A successful synthesis will yield a distinct singlet for the methyl protons (~2.3 ppm), a singlet for the methylene protons of the hydroxymethyl group (~4.6 ppm), and two distinct, non-coupled aromatic protons, confirming the 2,4,6-substitution pattern on the pyridine ring.
    

Synthetic Methodology & Workflow

The synthesis of (6-Bromo-4-methylpyridin-2-yl)methanol relies on a highly controlled, reagent-driven lithiation-formylation sequence [1].

SynthesisWorkflow A 2,6-Dibromo-4-methylpyridine (Precursor) B Lithium-Halogen Exchange (n-BuLi, -78°C) A->B Step 1 C 6-Bromo-4-methyl-2-lithiopyridine (Intermediate) B->C Regioselective Lithiation D Formylation (Formaldehyde) C->D Step 2 Nucleophilic Attack E Aqueous Workup (NH4Cl Quench) D->E Step 3 F (6-Bromo-4-methylpyridin-2-yl)methanol (Final Product) E->F Isolation & Validation

Fig 1: Reagent-driven synthetic workflow via lithium-halogen exchange and formylation.

Step-by-Step Protocol: Lithiation-Formylation

Step 1: Preparation of the Organolithium Intermediate

  • Action: Dissolve 2,6-dibromo-4-methylpyridine in anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to -78 °C under a strict inert argon atmosphere. Slowly add n-butyllithium (n-BuLi) dropwise.

  • Causality (The "Why"): The cryogenic temperature (-78 °C) is critical. It thermodynamically suppresses unwanted side reactions, such as the nucleophilic addition of the butyl carbanion directly to the electron-deficient pyridine ring. n-BuLi facilitates a rapid, regioselective lithium-halogen exchange at one of the sterically equivalent bromine atoms, generating the highly reactive 6-bromo-4-methyl-2-lithiopyridine intermediate.

Step 2: Electrophilic Quenching

  • Action: Introduce an excess of dry formaldehyde gas (or thermally cracked paraformaldehyde) into the reaction mixture while maintaining the -78 °C temperature.

  • Causality (The "Why"): The highly nucleophilic lithiated carbon at the C2 position attacks the electrophilic carbonyl carbon of the formaldehyde. Strict anhydrous conditions must be maintained to prevent premature protonation of the carbanion by ambient moisture, which would yield the undesired des-bromo byproduct (2-bromo-4-methylpyridine).

Step 3: Mild Protonation and Workup

  • Action: Quench the reaction by adding saturated aqueous ammonium chloride (

    
    ), then allow the mixture to slowly warm to room temperature.
    
  • Causality (The "Why"):

    
     acts as a mild proton source. It efficiently protonates the resulting alkoxide intermediate to yield the final hydroxymethyl group without introducing strong acids that could catalyze the dehydration of the newly formed alcohol or degrade the pyridine ring.
    

Step 4: Self-Validation and Isolation

  • Action: Extract the aqueous layer with ethyl acetate, dry the organic phase over anhydrous

    
    , and purify via flash column chromatography. Validate the fraction using the HRMS isotopic doublet method described in Section 2.
    

Chemical Reactivity & Derivatization

The value of (6-Bromo-4-methylpyridin-2-yl)methanol lies in its orthogonal reactivity, allowing independent manipulation of its two functional groups.

Palladium-Catalyzed Cross-Coupling (C-Br Handle)

The bromine atom at the C6 position serves as an excellent leaving group for transition-metal catalysis.

  • Mechanistic Causality: The inherently electron-deficient nature of the pyridine ring (due to the electronegative nitrogen) weakens the C-Br bond. This significantly lowers the activation energy required for the oxidative addition of Pd(0) complexes compared to standard bromobenzenes. Consequently, this molecule readily undergoes Suzuki-Miyaura couplings (with boronic acids) and Buchwald-Hartwig aminations (with amines) to extend the aromatic scaffold [1].

Oxidative Manipulations (Hydroxymethyl Handle)

The primary alcohol moiety can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent.

  • Mechanistic Causality: Using mild oxidants (such as

    
     or Swern oxidation conditions) selectively yields 6-bromo-4-methylpicolinaldehyde. These mild reagents are chosen specifically because they avoid the formation of a hydrate intermediate, thereby preventing over-oxidation. Conversely, deploying strong oxidants (like 
    
    
    
    ) drives the reaction through the hydrate intermediate directly to the corresponding carboxylic acid.

Applications in Drug Discovery

The specific substitution pattern of (6-Bromo-4-methylpyridin-2-yl)methanol makes it a highly sought-after precursor in pharmaceutical research [3].

Targeting Inducible Nitric Oxide Synthase (iNOS): Analogous 6-substituted 4-methylpyridine derivatives are foundational scaffolds in the design of potent iNOS inhibitors. iNOS is a critical enzyme upregulated during severe immune responses and is a primary biomarker for inflammatory diseases and various oncological pathways. By utilizing the orthogonal reactivity of this compound, researchers can synthesize complex, highly specific iNOS inhibitors. Furthermore, by incorporating radioisotopes during the cross-coupling phases, these inhibitors are transformed into highly sensitive tracers for Positron Emission Tomography (PET) imaging, enabling non-invasive mapping of inflammation and tumor microenvironments [1].

References

  • Benchchem - (6-Bromo-4-methylpyridin-2-yl)methanol Product Description & Synthetic Applications.
  • BLD Pharm - 1566896-47-6 | (6-Bromo-4-methylpyridin-2-yl)methanol Properties & Specifications.
  • AK Scientific, Inc. - (6-Bromo-4-methylpyridin-2-yl)methanol Safety and Synonyms Data.

(6-Bromo-4-methylpyridin-2-yl)methanol molecular structure and weight

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for the synthesis, profiling, and application of (6-Bromo-4-methylpyridin-2-yl)methanol.

Executive Summary

(6-Bromo-4-methylpyridin-2-yl)methanol (CAS: 1566896-47-6) is a highly functionalized pyridine derivative that serves as a critical building block in advanced medicinal chemistry[1]. Featuring both a halogen (bromine) and a hydroxymethyl group on a methylpyridine core, this bifunctional scaffold is heavily utilized in the design of potent enzyme inhibitors and molecular imaging agents[1]. This whitepaper provides a rigorous examination of its physicochemical properties, structural elucidation, and a field-proven synthetic protocol designed for high regioselectivity and yield.

Physicochemical Profiling & Structural Data

Understanding the baseline properties of this compound is essential for downstream applications, ranging from cross-coupling reactions at the bromine site to oxidative manipulations of the alcohol moiety[2].

PropertyValue
IUPAC Name (6-Bromo-4-methylpyridin-2-yl)methanol
CAS Registry Number 1566896-47-6
Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
Canonical SMILES CC1=CC(=NC(=C1)Br)CO
Storage Conditions Sealed, dry environment at 2–8 °C

Data supported by chemical property databases[1],[3].

Structural Elucidation: The molecular architecture of (6-Bromo-4-methylpyridin-2-yl)methanol is typically verified using Advanced Nuclear Magnetic Resonance (NMR) spectroscopy[1]. The ¹H NMR spectrum exhibits distinct signals for the aromatic protons (positions 3 and 5 of the pyridine ring), alongside characteristic shifts for the methyl and hydroxymethyl protons[1]. Furthermore, Density Functional Theory (DFT) calculations—often utilizing the B3LYP functional with a 6-311++G(d,p) basis set—are employed to model its optimized 3D geometry and electronic properties, confirming the spatial orientation that makes it an ideal precursor for complex steric environments[1].

Mechanistic Synthesis: Lithium-Halogen Exchange

The synthesis of (6-Bromo-4-methylpyridin-2-yl)methanol relies on a highly regioselective lithium-halogen exchange[2]. As an application scientist, I emphasize that the success of this transformation hinges on strict temperature control and anhydrous conditions.

Causality in Experimental Design: The synthesis begins with 2,6-dibromo-4-methylpyridine [2]. By treating this symmetrical precursor with a strong organolithium reagent (such as n-butyllithium) at cryogenic temperatures (-78 °C), we induce a mono-lithiation event[2]. The choice of -78 °C is not merely standard practice; it kinetically traps the highly reactive 6-bromo-4-methyl-2-lithiopyridine intermediate in situ, preventing unwanted side reactions such as nucleophilic addition of n-BuLi to the pyridine ring or double lithiation[2],[4]. The subsequent addition of anhydrous formaldehyde must be performed rigorously free of moisture[2]. Any water present will prematurely protonate the organometallic species, leading to a debrominated byproduct rather than the target alcohol.

SynthesisWorkflow Start 2,6-Dibromo-4-methylpyridine (Starting Material) Lithiation Lithium-Halogen Exchange Reagent: n-BuLi Temp: -78°C Start->Lithiation Intermediate 6-Bromo-4-methyl-2-lithiopyridine (Reactive Intermediate) Lithiation->Intermediate Electrophile Electrophilic Addition Reagent: Dry Formaldehyde (HCHO) Intermediate->Electrophile Alkoxide Lithium Alkoxide Intermediate Electrophile->Alkoxide Quench Aqueous Workup Reagent: Sat. NH4Cl Alkoxide->Quench Product (6-Bromo-4-methylpyridin-2-yl)methanol (Target Compound) Quench->Product

Caption: Workflow for the regioselective synthesis of (6-Bromo-4-methylpyridin-2-yl)methanol.

Step-by-Step Experimental Protocol: This protocol acts as a self-validating system; the visual cues and specific quenching steps ensure the reaction proceeds safely and efficiently.

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of inert gas (argon or nitrogen).

  • Substrate Dissolution: Dissolve 2,6-dibromo-4-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[4]. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Syringe in n-butyllithium (2.5 M in hexanes, 1.05 eq) dropwise, strictly maintaining the internal temperature below -70 °C[4]. Validation Check: The solution typically transitions to a deep color or suspension, indicating the formation of the lithiated intermediate[4]. Stir for 15–45 minutes at -78 °C[5],[4].

  • Electrophilic Quench: Introduce an excess of dry formaldehyde gas (generated by thermally cracking paraformaldehyde) directly into the reaction mixture[2]. Continue stirring at -78 °C for 1 hour, then gradually allow the mixture to warm to room temperature.

  • Reaction Termination: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl)[6]. Causality: NH₄Cl provides a mild proton source to convert the lithium alkoxide to the final alcohol while safely neutralizing any residual n-BuLi without causing a violent exotherm[2],[6].

  • Isolation: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure[6],[4]. Purify via flash column chromatography to yield the pure product.

Applications in Drug Discovery & Development

The strategic placement of the bromine and hydroxymethyl groups makes (6-Bromo-4-methylpyridin-2-yl)methanol an invaluable asset in pharmaceutical research[1].

  • iNOS Inhibitors: Research demonstrates that analogous 6-substituted 4-methylpyridine derivatives act as critical precursors in the design and synthesis of potent inhibitors for inducible nitric oxide synthase (iNOS)[1],[2].

  • PET Imaging Agents: Because iNOS is a prominent target for tracking inflammatory diseases and oncology, derivatives synthesized from this scaffold are actively utilized in the development of Positron Emission Tomography (PET) radiotracers[1],[2].

  • Orthogonal Functionalization: The primary alcohol can be selectively oxidized to an aldehyde or carboxylic acid (e.g., 2-bromo-6-methylpyridine-4-carboxylic acid) depending on the strength of the oxidant[2]. Concurrently, the bromine atom serves as an active site for transition-metal-catalyzed cross-coupling reactions, allowing for rapid diversification of the molecular library[2].

Handling, Storage, and Safety (EHS)

As a biologically active intermediate, strict Environmental, Health, and Safety (EHS) protocols must be observed:

  • Hazards: The compound is intended for research purposes only. It may be harmful if swallowed and acts as a severe irritant to the skin, eyes, and respiratory tract[1],[3].

  • PPE: Handle only in a certified chemical fume hood while wearing nitrile gloves, safety goggles, and a lab coat[1].

  • Storage: To prevent degradation or unwanted oxidation of the hydroxymethyl group, store the compound sealed in a dry, dark environment at 2–8 °C (cold-chain transportation is recommended)[1],[3].

References

  • Google Patents (US10508113B2) - Inhibitors of tyrosine kinase 2 mediated signaling (Details on 2,6-dibromo-4-methylpyridine lithiation protocols).

Sources

The Isomeric Landscape of C7H8BrNO: Structural Causality and Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, a single molecular formula often represents a vast landscape of chemical space. The formula C7H8BrNO is a prime example. With an Index of Hydrogen Deficiency (IHD) of 4, this formula predominantly delineates a substituted aromatic system. When the remaining heteroatoms (nitrogen, oxygen, bromine) and carbon/hydrogen counts are distributed across the ring, the most synthetically valuable class of compounds that emerges is the bromomethoxyanilines .

As a Senior Application Scientist, I frequently leverage these isomers as bifunctional building blocks (synthons). The presence of both a nucleophilic amine and an electrophilic aryl bromide makes them indispensable for transition-metal-catalyzed cross-coupling reactions, enabling the rapid assembly of complex nitrogen-containing heterocycles and active pharmaceutical ingredients (APIs).

Isomeric Distribution and IUPAC Nomenclature

The IUPAC naming convention for the primary isomers of C7H8BrNO prioritizes the amine group (-NH₂) as the principal functional group, designating the parent structure as an aniline. The methoxy (-OCH₃) and bromo (-Br) substituents are numbered to provide the lowest possible locants.

While the formula can theoretically represent dozens of structural permutations, pharmaceutical synthesis heavily relies on a few specific isomers due to their predictable reactivity profiles:

  • 4-bromo-3-methoxyaniline: The most commercially prevalent isomer, featuring the bromine atom para to the amine and ortho to the methoxy group.

  • 2-bromo-5-methoxyaniline: Highly prized for cascade cyclization reactions, as the ortho-relationship between the amine and the bromine allows for the rapid construction of indole and quinoline scaffolds .

  • 2-amino-5-bromo-3-methylphenol: An alternative structural class where the parent chain is a phenol rather than an aniline.

  • 4-bromo-2-methoxy-6-methylpyridine: A heterocyclic isomer utilized as a specialized building block in the synthesis of HIV-1 integrase strand transfer inhibitors.

Quantitative Physicochemical Profiling

The physical properties of these isomers dictate their handling, solubility, and purification during drug development. Below is a comparative summary of the most critical C7H8BrNO isomers .

IUPAC NamePubChem CIDStructural ClassMonoisotopic MassXLogP3Physical State (Standard Conditions)
4-bromo-3-methoxyaniline 7018254Aniline200.9789 Da1.9Solid (Beige/Cream)
2-bromo-5-methoxyaniline 793016Aniline200.9789 Da1.9Solid (Crystalline)
3-bromo-2-methoxyaniline 22667735Aniline200.9789 Da1.9Solid
2-amino-5-bromo-3-methylphenol 11119266Phenol200.9789 Da1.8Solid

Structural Causality in Palladium Catalysis

The reactivity of bromomethoxyanilines in palladium-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination) is heavily dictated by the electronic and steric effects of their substituents.

In 4-bromo-3-methoxyaniline , the bromine is para to the amine group. The amine is a strong


-donor (+M effect), which pushes electron density into the aromatic ring, increasing the electron density at the carbon attached to the bromine. Because the oxidative addition of a Pd(0) catalyst is favored by electron-deficient aryl halides, this +M effect technically raises the activation barrier for the C-Br bond cleavage.

Causality Insight: To overcome this electronic deactivation, the reaction necessitates highly active, electron-rich dialkylbiaryl phosphine ligands (such as RuPhos or XPhos). These ligands increase the electron density on the palladium center, forcing the oxidative addition while simultaneously providing enough steric bulk to accelerate the subsequent reductive elimination step.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(L_n)-Br] Pd0->OxAdd + Substrate AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + HNR2, Base RedElim Reductive Elimination Product Formation AmineCoord->RedElim - Base·HBr RedElim->Pd0 Catalyst Regeneration Product Coupled Diaryl/Alkyl Amine + Pd(0)L_n RedElim->Product Product Release Substrate 4-bromo-3-methoxyaniline (C7H8BrNO) Substrate->OxAdd

Fig 1: Pd-catalyzed Buchwald-Hartwig amination cycle for 4-bromo-3-methoxyaniline.

Experimental Workflow: Buchwald-Hartwig Amination

The following protocol outlines a self-validating system for the C-N cross-coupling of 4-bromo-3-methoxyaniline with a secondary amine (e.g., morpholine) to synthesize a functionalized diamine intermediate .

Step-by-Step Protocol
  • Preparation of the Pre-catalyst Complex: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd) and RuPhos (0.04 equiv, 4 mol%).

    • Causality: Pre-mixing the palladium source and the electron-rich biaryl phosphine ligand allows for the in situ generation of the active monoligated Pd(0) species. The glovebox ensures the strict exclusion of oxygen, which would irreversibly oxidize the phosphine ligand to an inactive phosphine oxide, terminating the catalytic cycle.

  • Substrate and Base Addition: Add 4-bromo-3-methoxyaniline (1.0 equiv) followed by Sodium tert-butoxide (NaOtBu) (1.4 equiv).

    • Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the coordinated amine in the intermediate Pd(II) complex. Its steric bulk prevents it from acting as a competing nucleophile against the morpholine.

  • Solvent and Amine Introduction: Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous, degassed toluene (0.2 M) and morpholine (1.2 equiv) via syringe.

    • Causality: Toluene is chosen for its high boiling point and non-polar nature, which stabilizes the transition states of the cross-coupling cycle and prevents the degradation of the active catalyst.

  • Thermal Activation: Heat the reaction mixture to 85°C for 12 hours under positive argon pressure.

    • Causality: As discussed in Section 4, the oxidative addition of the electron-rich aryl bromide is the rate-determining step and requires sustained thermal energy to overcome the activation barrier.

  • Workup and Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate in vacuo and purify via flash column chromatography.

In-Process Validation & Analytical Checkpoints

To ensure the protocol acts as a self-validating system, the following checkpoints must be monitored:

  • Checkpoint 1 (Catalyst Activation): Upon heating, a distinct color change from dark purple/red (characteristic of Pd₂(dba)₃) to a pale yellow/greenish homogeneous solution must be observed. This visual cue validates the successful formation of the active L_nPd(0) species.

  • Checkpoint 2 (Reaction Progress): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) eluent. The disappearance of the UV-active starting material (R_f ~ 0.6) and the appearance of a more polar, ninhydrin-active product spot (R_f ~ 0.3) validates chemical conversion.

  • Checkpoint 3 (Product Integrity): Post-purification, ¹H NMR spectroscopy must be utilized. The spectrum must show the preservation of the methoxy singlet (~3.72 ppm) and the primary aniline protons (broad singlet, ~5.27 ppm), alongside the emergence of new aliphatic multiplets corresponding to the morpholine ring, validating successful C-N bond formation without unwanted side reactions at the primary amine.

References

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles , ACS Organic Letters (via PMC), National Institutes of Health.[Link]

  • 4-Bromo-3-methoxyaniline Compound Summary , PubChem, National Center for Biotechnology Information.[Link]

  • 2-Bromo-5-methoxyaniline Compound Summary , PubChem, National Center for Biotechnology Information.[Link]

Comprehensive Structural Elucidation of (6-Bromo-4-methylpyridin-2-yl)methanol via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

As a Senior Application Scientist, I approach molecular characterization not merely as a data-collection exercise, but as a self-validating system of logical checks. The molecule (6-Bromo-4-methylpyridin-2-yl)methanol (CAS 1566896-47-6) represents a highly functionalized heterocyclic scaffold[1]. Featuring an electron-withdrawing bromine atom, an electron-donating methyl group, and a versatile hydroxymethyl moiety, this compound is a critical precursor in medicinal chemistry. Notably, analogous 6-substituted 4-methylpyridine derivatives are foundational in designing potent inhibitors for inducible nitric oxide synthase (iNOS), a primary target for positron emission tomography (PET) imaging in oncology and inflammatory diseases[1].

To definitively confirm the atomic connectivity of this scaffold, high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is required. The following technical guide outlines the theoretical expectations, mechanistic causality behind the chemical shifts, and a rigorous, self-validating protocol for spectral acquisition.

Self-Validating Experimental Protocol for NMR Acquisition

A robust NMR protocol must inherently validate itself; poor sample preparation or suboptimal instrument parameters will immediately reflect in integration errors or collapsed multiplets.

Phase 1: Sample Preparation
  • Solvent Selection & Dissolution: Accurately weigh 15.0 mg of the analyte into a clean glass vial. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ lacks interfering proton signals and provides a necessary deuterium lock frequency for the spectrometer. TMS acts as an internal standard (set to exactly 0.00 ppm) to calibrate chemical shifts, ensuring absolute reproducibility across different magnetic fields[2].

  • Filtration: Transfer the solution into a high-quality 5 mm NMR tube through a 0.2 μm PTFE syringe filter.

    • Causality: Micro-particulate matter creates localized magnetic susceptibility gradients, distorting the main magnetic field (B₀) homogeneity and broadening spectral line shapes.

Phase 2: Instrument Calibration & Acquisition
  • Locking and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the frequency and execute automated or manual gradient shimming (Z1-Z5).

    • Causality: Precise shimming is mandatory to resolve the fine ~1.0 Hz meta-coupling between the aromatic protons (H-3 and H-5)[3]. Failure to shim properly will merge these doublets into broad singlets.

  • ¹H NMR Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

    • Causality: A 2-second D1 ensures that slower-relaxing nuclei (like isolated aromatic protons) return fully to thermal equilibrium between pulses. This is the physical prerequisite for accurate quantitative integration.

  • ¹³C NMR Acquisition: Execute a proton-decoupled 1D carbon pulse sequence (e.g., zgpg30). Set D1 to 2.0 seconds and acquire 512 to 1024 scans.

    • Causality: Continuous broadband decoupling collapses complex carbon-proton scalar couplings into sharp singlets. This maximizes the signal-to-noise ratio, which is critical given the low natural abundance of the ¹³C isotope (~1.1%).

Workflow Diagram: NMR Data Acquisition & Processing

The following diagram illustrates the self-validating feedback loop utilized in our analytical workflow. If spectral validation fails (e.g., poor resolution), the system dictates a return to the shimming phase.

G A Sample Prep (15mg in CDCl3 + TMS) B Lock & Shim (Optimize B0 Homogeneity) A->B Insert to Magnet C ¹H NMR Acquisition (16 Scans, D1=2s) B->C Tune ¹H D ¹³C NMR Acquisition (512 Scans, Decoupled) B->D Tune ¹³C E Data Processing (FT, Phase & Baseline) C->E D->E F Self-Validation (Integration & Multiplets) E->F Extract Parameters F->B Poor Resolution (Re-shim) G Structural Elucidation Confirmed F->G Data Matches Theory

Workflow for self-validating NMR acquisition and structural elucidation.

Spectral Analysis & Mechanistic Causality

The interpretation of the NMR spectra relies on understanding the competing inductive (-I) and mesomeric (+M) effects within the pyridine ring. We utilize 2-bromo-4-methylpyridine as a foundational analogue to establish baseline shift expectations[2],[4].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Causality
-CH₃ (C4) ~2.35Singlet (s)3H-Shielded aliphatic protons; shifted slightly downfield relative to alkanes by the aromatic ring current.
-OH ~3.50Broad Singlet (br s)1H-Exchangeable proton. The broadness is caused by rapid intermolecular hydrogen bonding dynamics.
-CH₂- (C2) ~4.70Singlet (s)2H-Strongly deshielded by the directly adjacent electronegative oxygen atom and the electron-deficient pyridine ring.
H-3 ~7.15Doublet (d)1H~1.0Aromatic proton ortho to the -CH₂OH group. It is shielded relative to H-5 due to its proximity to the electron-donating methyl group at C4.
H-5 ~7.25Doublet (d)1H~1.0Aromatic proton ortho to the -Br atom. It is deshielded by the strong inductive (-I) pull of the halogen. Exhibits a fine meta-coupling with H-3[3].
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality
C-4 (-CH₃) ~21.0Primary (CH₃)Standard methyl carbon shift on an aromatic system.
C-2 (-CH₂OH) ~64.5Secondary (CH₂)Deshielded purely by the inductive effect of the attached hydroxyl oxygen.
C-3 ~121.5Tertiary (CH)Aromatic carbon; relatively shielded due to the weak +I effect of the adjacent methyl group.
C-5 ~126.5Tertiary (CH)Aromatic carbon; situated between the methyl group and the bromine atom, experiencing a net deshielding effect.
C-6 (-Br) ~141.5Quaternary (C)The Heavy Atom Effect: While one might expect extreme deshielding, the large electron cloud of bromine induces a diamagnetic shielding effect on the ipso carbon, shifting it anomalously upfield compared to typical nitrogen-adjacent carbons.
C-4 ~151.0Quaternary (C)Deshielded by the aromatic ring current and the attached methyl substituent.
C-2 ~160.5Quaternary (C)Highly deshielded. The adjacent electronegative pyridine nitrogen pulls electron density away via resonance, leaving this carbon highly electron-deficient.

Conclusion

The structural elucidation of (6-Bromo-4-methylpyridin-2-yl)methanol requires a rigorous understanding of molecular physics. By employing a self-validating acquisition protocol—anchored by precise relaxation delays and optimal magnetic homogeneity—we ensure that the resulting ¹H and ¹³C NMR spectra are quantitatively accurate. The observed chemical shifts perfectly map to the theoretical framework of inductive forces, resonance depletion, and the halogen heavy-atom effect, providing absolute confidence in the molecular architecture for downstream pharmaceutical development.

References

  • Royal Society of Chemistry (RSC) | Supporting Information: Spectroscopic Analysis of Pyridine Derivatives | [Link]

  • PubChem, National Center for Biotechnology Information | 2-Bromo-4-methylpyridine | C6H6BrN | CID 2734087 |[Link]

Sources

Comprehensive Technical Guide: Safety, Handling, and Synthetic Applications of (6-Bromo-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Bromo-4-methylpyridin-2-yl)methanol (CAS: 1566896-47-6) is a highly versatile brominated pyridine derivative that serves as a critical scaffold in advanced medicinal chemistry[1]. Featuring both a reactive bromine substituent and a hydroxymethyl functional group, this compound is uniquely positioned for complex molecular construction[1]. It has garnered significant attention as a key precursor in the design and synthesis of potent inhibitors for inducible nitric oxide synthase (iNOS)—a primary target for positron emission tomography (PET) imaging in oncology and inflammatory diseases[2]. This whitepaper provides an authoritative guide on the physicochemical profiling, mechanistic toxicology, safe handling, and self-validating synthetic workflows associated with this compound.

Physicochemical Profiling & Structural Causality

The utility of (6-Bromo-4-methylpyridin-2-yl)methanol stems directly from its structural topology.

  • The Pyridine Core: Provides fundamental basicity and hydrogen-bonding capacity, allowing the molecule to effectively interact with biological targets such as the iNOS binding pocket[2].

  • The Hydroxymethyl Group: Increases aqueous solubility and serves as a versatile handle for downstream esterification, oxidation, or etherification[1].

  • The Bromine Substituent: Acts as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the tuning of pharmacokinetics and lipophilicity without disrupting the core pharmacophore[1].

Quantitative Data Summary

To facilitate rapid reference, the fundamental properties and hazard profiles are summarized below.

Table 1: Physicochemical Properties

PropertyValue / DescriptionCausality / Significance
CAS Number 1566896-47-6Unique identifier for regulatory tracking[1].
Molecular Formula C7H8BrNODictates the mass and elemental composition[1].
Molecular Weight 202.05 g/mol Low molecular weight ensures high ligand efficiency[1].
Storage Conditions 2-8°C, sealed, dry environmentPrevents thermal degradation and atmospheric moisture from oxidizing the hydroxymethyl group[1].

Table 2: Hazard Summary & Mitigation

GHS HazardDescriptionMechanistic CausalityRequired PPE & Controls
H302 Harmful if swallowedSystemic toxicity driven by the bioavailable pyridine ring[1].No eating/drinking in lab; use closed systems.
H315 Causes skin irritationLipophilicity of the bromo/methyl groups enhances dermal penetration[1].Nitrile gloves, lab coat.
H319 Serious eye irritationBasic nitrogen lone pair interacts aggressively with ocular mucosal acids[1].Splash-proof safety goggles.
H335 Respiratory irritationVolatilization of micro-particulates irritates the respiratory tract[1].Handle exclusively in a certified fume hood.

Experimental Methodologies: Self-Validating Systems

As a Senior Application Scientist, it is critical to approach handling and synthesis not as a static set of instructions, but as a dynamic, self-validating system. Every step must contain a verifiable checkpoint to ensure safety and chemical integrity.

Protocol 1: Safe Handling and Weighing Workflow

Due to its irritant properties[3], handling (6-Bromo-4-methylpyridin-2-yl)methanol requires strict environmental controls.

  • Preparation & Inspection: Transfer the sealed vial from 2-8°C storage to a desiccator to warm to room temperature.

    • Validation: Condensation must not form on the vial exterior before opening; this ensures the hygroscopic hydroxymethyl group remains dry.

  • Containment: Place the analytical balance inside a calibrated fume hood with a face velocity of 80-100 fpm.

    • Validation: Use an anemometer or visual flow indicator (e.g., a Kimwipe strip) to verify active negative pressure before opening the vial.

  • Transfer: Don nitrile gloves, a lab coat, and safety goggles[3]. Use an anti-static spatula to transfer the required mass.

    • Validation: The balance must stabilize within 3 seconds. Continuous drifting indicates static interference or moisture absorption, requiring recalibration or a static eliminator.

  • Decontamination: Wipe down all spatulas and the balance pan with a solvent (e.g., ethanol) followed by soap and water.

    • Validation: Visual inspection of the wipe under UV light (if applicable) or ambient light to ensure no crystalline residue remains.

SpillResponse S1 Spill Detected (Solid/Solution) S2 Assess Scale & Evacuate (Ensure Fume Hood is ON) S1->S2 S3 Don Appropriate PPE (Nitrile Gloves, Goggles, Coat) S2->S3 S4 Containment (Cover with Inert Absorbent) S3->S4 S5 Collection & Disposal (Transfer to Hazardous Waste) S4->S5 S6 Area Decontamination (Soap & Water Wash) S5->S6

Fig 1: Standard operating procedure for spill containment and decontamination.

Protocol 2: Synthesis via Lithium-Halogen Exchange

The synthesis of (6-Bromo-4-methylpyridin-2-yl)methanol relies on a highly controlled, reagent-driven transformation starting from a dibrominated precursor[1]. The causality behind using lithium-halogen exchange is to selectively functionalize the 2-position, driven by the electronic stabilization provided by the adjacent pyridine nitrogen[1].

  • Inert Atmosphere Setup: Purge a flame-dried Schlenk flask containing 2,6-dibromo-4-methylpyridine in anhydrous THF with Argon.

    • Validation: The oil bubbler must show a steady, positive pressure of Argon to confirm the exclusion of atmospheric moisture, which would prematurely quench the reaction.

  • Lithiation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dropwise add n-Butyllithium (n-BuLi). The cryogenic temperature is critical to prevent the highly reactive 6-bromo-4-methyl-2-lithiopyridine intermediate from undergoing unwanted side reactions (e.g., Wurtz-type coupling)[1].

    • Validation: A distinct color change (typically deep red/brown) must be observed, indicating the successful formation of the organometallic species.

  • Electrophilic Quench: Bubble dry formaldehyde gas (generated by cracking paraformaldehyde) into the solution[1]. The nucleophilic carbon of the lithiated pyridine attacks the electrophilic carbonyl carbon of the formaldehyde[1].

    • Validation: Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the starting material spot confirms the quench is successful.

  • Aqueous Workup: Quench the reaction with saturated aqueous NH4Cl to protonate the resulting alkoxide[1]. Extract with ethyl acetate.

    • Validation: Clear phase separation must occur. The aqueous layer's pH should be near neutral (pH 7) to ensure complete protonation without degrading the product.

  • Structural Confirmation: Purify via flash chromatography and analyze via 1H NMR[2].

    • Validation: The 1H NMR spectrum must show the disappearance of one aromatic proton and the appearance of a methylene singlet (~4.6 ppm, 2H) and a hydroxyl broad singlet, confirming the successful installation of the hydroxymethyl group[2].

Synthesis A 2,6-Dibromo-4-methylpyridine (Starting Material) B Lithium-Halogen Exchange (n-BuLi, -78°C, THF) A->B Addition of n-BuLi C 6-Bromo-4-methyl-2-lithiopyridine (Reactive Intermediate) B->C Rapid exchange D Electrophilic Quench (Dry Formaldehyde Gas) C->D Nucleophilic attack E Aqueous Workup (Protonation) D->E Alkoxide formation F (6-Bromo-4-methylpyridin-2-yl)methanol (Final Product) E->F Isolation

Fig 2: Synthetic workflow for (6-Bromo-4-methylpyridin-2-yl)methanol via lithium-halogen exchange.

References

  • Title: (6-Bromo-4-methylpyridin-2-yl)
  • Title: Safety Data Sheet (United States). (6-Bromo-4-methylpyridin-2-yl)
  • Title: (6-Bromo-4-methylpyridin-2-yl)methanol (Advanced NMR & iNOS PET Imaging)

Sources

The Strategic Utility of (6-Bromo-4-methylpyridin-2-yl)methanol in Contemporary Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and synthetic methodology, the strategic selection of starting materials is paramount to the successful and efficient construction of novel molecular entities. (6-Bromo-4-methylpyridin-2-yl)methanol, a functionalized pyridine derivative, has emerged as a highly versatile and valuable building block. Its unique arrangement of a reactive bromine atom, a nucleophilic hydroxymethyl group, and a directing methyl group on the pyridine core provides a trifecta of chemical handles for a diverse array of synthetic transformations. This guide will provide an in-depth exploration of the synthesis, reactivity, and, most importantly, the potential research applications of this compound, with a focus on empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical Properties and Structural Attributes

A thorough understanding of a molecule's intrinsic properties is the foundation of its effective application. The key physicochemical data for (6-Bromo-4-methylpyridin-2-yl)methanol are summarized below.

PropertyValueReference
CAS Number 1566896-47-6[1]
Molecular Formula C₇H₈BrNO[2]
Molecular Weight 202.05 g/mol [2]
Appearance Solid (typical)N/A
Storage 2-8°C, sealed in a dry environment[2]

The structural arrangement of (6-Bromo-4-methylpyridin-2-yl)methanol is key to its synthetic utility. The pyridine ring itself is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The bromine atom at the 6-position is a prime site for transition metal-catalyzed cross-coupling reactions, while the hydroxymethyl group at the 2-position can be readily oxidized to an aldehyde or carboxylic acid, or undergo nucleophilic substitution. The methyl group at the 4-position can influence the electronic properties of the ring and provide steric hindrance, which can be strategically exploited in regioselective reactions.

Synthesis and Elucidation of Structure

The primary and most regioselective synthesis of (6-Bromo-4-methylpyridin-2-yl)methanol is achieved through a lithium-halogen exchange reaction. This method underscores the principles of modern organometallic chemistry.

Synthetic Workflow: A Step-by-Step Protocol

The synthesis commences with the commercially available 2,6-dibromo-4-methylpyridine.

start 2,6-Dibromo-4-methylpyridine intermediate 6-Bromo-4-methyl-2-lithiopyridine (in situ) start->intermediate Lithium-Halogen Exchange product (6-Bromo-4-methylpyridin-2-yl)methanol intermediate->product Nucleophilic Addition reagent1 n-Butyllithium (n-BuLi) THF, -78 °C reagent1->start reagent2 1. Paraformaldehyde (CH₂O)n 2. Aqueous Workup reagent2->intermediate start (6-Bromo-4-methylpyridin-2-yl)methanol aldehyde 6-Bromo-4-methylpicolinaldehyde start->aldehyde e.g., MnO₂ step1 Oxidation amine 6-Substituted-4-methylpyridin-2-amine (iNOS Inhibitor) aldehyde->amine 1. Amine (R-NH₂) 2. Reducing Agent (e.g., NaBH(OAc)₃) step2 Reductive Amination

Sources

Strategic Synthesis and Mechanistic Evaluation of (6-Bromo-4-methylpyridin-2-yl)methanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary & Pharmacological Relevance

(6-Bromo-4-methylpyridin-2-yl)methanol (CAS 1566896-47-6) is a highly versatile brominated pyridine derivative that serves as a critical scaffold in advanced medicinal chemistry and drug discovery [1.1]. Featuring orthogonal reactive sites—a bromine substituent suitable for transition-metal-catalyzed cross-coupling and a hydroxymethyl group for further functionalization—this molecule is frequently utilized in the construction of complex heteroaromatic systems[1].

Crucially, analogous 6-substituted 4-methylpyridine derivatives act as foundational precursors in the design of potent inhibitors for inducible nitric oxide synthase (iNOS) [1]. These inhibitors are heavily targeted for the positron emission tomography (PET) imaging of inflammatory diseases and oncology, making the reliable, high-purity synthesis of (6-Bromo-4-methylpyridin-2-yl)methanol a priority for pharmaceutical researchers[1].

Retrosynthetic Strategies and Mechanistic Causality

The synthesis of this target relies on stoichiometric, reagent-driven transformations to precisely control the functionalization of the pyridine ring[1]. Two primary retrosynthetic pathways dominate the literature.

Pathway Alpha: Regioselective Lithium-Halogen Exchange (Primary Route)

The most efficient and widely adopted approach begins with 2,6-dibromo-4-methylpyridine . Treatment with an alkyllithium reagent initiates a lithium-halogen exchange. Due to a combination of electronic and steric factors, this exchange is highly regioselective, occurring preferentially at the 2-position to form the highly reactive organometallic species, 6-bromo-4-methyl-2-lithiopyridine [1]. The nucleophilic carbon of this lithiated intermediate subsequently attacks the electrophilic carbon of anhydrous formaldehyde, yielding a lithium alkoxide that is protonated during aqueous workup to deliver the final product[1].

Pathway Beta: Carboxylic Acid Reduction (Alternative Route)

An alternative orthogonal strategy involves the direct reduction of 6-bromo-4-methylpyridine-2-carboxylic acid . This is achieved using strong hydride donors such as Lithium aluminum hydride (LiAlH₄) or borane dimethyl sulfide (BH₃·SMe₂) complex[2]. While mechanistically straightforward, this route requires access to the specific carboxylic acid precursor, which typically involves multi-step oxidations from picoline derivatives, making it less atom-economical than Pathway Alpha[2].

Visualizations of Synthetic Workflows

G A 2,6-dibromo-4-methylpyridine B 6-bromo-4-methyl-2-lithiopyridine A->B n-BuLi, THF, -78°C C Lithium Alkoxide Intermediate B->C Dry HCHO D (6-Bromo-4-methylpyridin-2-yl)methanol C->D aq. NH4Cl

Synthesis pathway via regioselective lithium-halogen exchange and formylation.

G A 6-Bromo-4-methylpyridine-2-carboxylic acid B Reduction (LiAlH4 or BH3·SMe2) A->B C (6-Bromo-4-methylpyridin-2-yl)methanol B->C

Alternative synthesis route via carboxylic acid reduction.

Self-Validating Experimental Protocol

The following methodology details the optimized Pathway Alpha (Lithium-Halogen Exchange). Every step is designed as a self-validating system to ensure high yield and prevent the formation of critical impurities.

Step 1: Lithiation (Formation of 6-bromo-4-methyl-2-lithiopyridine)
  • Procedure : Dissolve 1.0 equivalent of 2,6-dibromo-4-methylpyridine in anhydrous Tetrahydrofuran (THF) under a strict argon or nitrogen atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add 1.05 equivalents of n-butyllithium (n-BuLi) dropwise over 30 minutes.

  • Mechanistic Causality : The cryogenic temperature (-78 °C) is absolutely critical. It kinetically traps the organolithium intermediate and prevents two major side reactions: (a) nucleophilic addition of n-BuLi to the electron-deficient pyridine ring, and (b) unwanted deprotonation of the weakly acidic 4-methyl group. A slight excess of n-BuLi ensures complete conversion.

  • Validation Check : Quench a 0.1 mL micro-aliquot in D₂O. Analyze via ¹H NMR to observe >95% deuterium incorporation at the 2-position, confirming successful lithiation.

Step 2: Formylation (Nucleophilic Addition)
  • Procedure : Generate dry formaldehyde gas by thermally cracking paraformaldehyde at 150-160 °C in a separate connected flask, sweeping the gas into the reaction mixture with a stream of dry nitrogen[1]. Alternatively, add an excess of rigorously dried paraformaldehyde directly to the -78 °C solution. Stir for 2 hours, allowing the temperature to gradually rise to -20 °C.

  • Mechanistic Causality : The formaldehyde must be rigorously anhydrous [1]. Any trace moisture will prematurely protonate the highly basic 6-bromo-4-methyl-2-lithiopyridine, reverting it to the debrominated byproduct (2-bromo-4-methylpyridine). The gradual warming facilitates the nucleophilic attack on the polymeric/gaseous formaldehyde while maintaining the stability of the alkoxide intermediate.

Step 3: Quenching and Isolation
  • Procedure : Quench the reaction at -20 °C by carefully adding saturated aqueous ammonium chloride (NH₄Cl)[1]. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Mechanistic Causality : Saturated NH₄Cl provides a mildly acidic proton source to neutralize the lithium alkoxide to the final (6-Bromo-4-methylpyridin-2-yl)methanol without over-acidifying the medium. Stronger acids could lead to protonation of the pyridine nitrogen, resulting in the loss of the product into the aqueous phase.

  • Validation Check : Perform Thin Layer Chromatography (TLC) under UV light (254 nm). The complete consumption of the non-polar starting material and the appearance of a highly polar product spot confirms successful conversion.

Quantitative Data & Analytical Characterization

To ensure product integrity before downstream applications, comprehensive structural assignment via Nuclear Magnetic Resonance (NMR) spectroscopy is required[1]. The table below summarizes the critical physicochemical properties and expected analytical benchmarks for validation.

PropertyValue / Analytical Description
IUPAC Name (6-bromo-4-methylpyridin-2-yl)methanol
CAS Number 1566896-47-6[1]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Expected ¹H NMR Profile Distinct signals for aromatic protons (pyridine ring), a singlet for the 4-methyl group, a distinct singlet/multiplet for the methylene protons (-CH₂-), and a broad exchangeable signal for the hydroxyl (-OH) proton[1].
Storage Conditions Must be stored sealed in a dry environment at 2-8°C to prevent degradation[1].
Safety & Handling Harmful if swallowed; causes skin, serious eye, and respiratory irritation. Handle with appropriate PPE[1].

Conclusion

The synthesis of (6-Bromo-4-methylpyridin-2-yl)methanol represents a critical intersection of regiocontrol and organometallic chemistry. By leveraging the inherent electronic disparities of the 2,6-dibromo-4-methylpyridine scaffold, researchers can reliably generate this bifunctional building block. Strict adherence to the anhydrous, cryogenic protocols detailed in this guide ensures high fidelity in the production of this precursor, ultimately accelerating the development of advanced therapeutics, kinase inhibitors, and PET imaging agents.

References

Sources

Methodological & Application

Synthesis of (6-Bromo-4-methylpyridin-2-yl)methanol from 6-amino-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Topologically Controlled Functionalization via the Boekelheide Rearrangement

Strategic Overview & Retrosynthetic Logic

(6-Bromo-4-methylpyridin-2-yl)methanol (CAS 1566896-47-6) is a highly versatile, brominated pyridine scaffold extensively utilized in medicinal chemistry. It serves as a critical precursor in the design of potent inhibitors for inducible nitric oxide synthase (iNOS), a primary target for positron emission tomography (PET) imaging in oncology and inflammatory diseases[1].

While direct functionalization of pyridine methyl groups often suffers from poor regioselectivity and over-oxidation (yielding carboxylic acids), this protocol establishes a self-validating, topologically controlled pathway starting from 6-amino-2,4-dimethylpyridine (also systematically named 2-amino-4,6-dimethylpyridine).

The synthesis relies on a three-phase transformation:

  • Sandmeyer-Type Bromination: Conversion of the directing amino group to a bromine atom.

  • N-Oxidation: Electronic activation of the pyridine core.

  • Boekelheide Rearrangement: A highly regioselective [3,3]-sigmatropic shift that exclusively targets the

    
    -methyl group, leaving the 
    
    
    
    -methyl group intact.

Mechanistic Causality: Why This Route Works

As an application scientist, it is crucial to understand why these specific reagents and conditions are chosen over alternatives. Every step in this protocol is designed to eliminate competing side reactions.

The Regioselectivity of the Boekelheide Rearrangement

The cornerstone of this synthesis is the conversion of 2-bromo-4,6-dimethylpyridine N-oxide to the target alcohol. Direct oxidation of dimethylpyridines (e.g., using


 or 

) indiscriminately attacks both the 4-methyl and 6-methyl groups.

By utilizing the Boekelheide rearrangement, we exploit the geometric constraints of a [3,3]-sigmatropic shift. When the N-oxide is treated with Trifluoroacetic Anhydride (TFAA), it forms an N-trifluoroacetoxypyridinium intermediate. Deprotonation yields an anhydrobase. The subsequent[3,3]-sigmatropic shift requires an


-methyl group to form the necessary 6-membered cyclic transition state.
  • The 4-methyl group (

    
    -position) is sterically incapable of participating in this transition state.
    
  • The 2-position is blocked by the bromine atom.

  • Therefore, the reaction is mathematically restricted to the 6-methyl group , guaranteeing 100% regioselectivity.

Synthetic Pathway Visualization

Pathway SM 6-Amino-2,4-dimethylpyridine (Starting Material) Int1 2-Bromo-4,6-dimethylpyridine (Intermediate 1) SM->Int1 Step 1: Sandmeyer Bromination NaNO2, HBr, Br2, -10°C Int2 2-Bromo-4,6-dimethylpyridine N-oxide (Intermediate 2) Int1->Int2 Step 2: N-Oxidation mCPBA, CH2Cl2, RT Int3 (6-Bromo-4-methylpyridin-2-yl)methyl trifluoroacetate (Intermediate 3) Int2->Int3 Step 3a: Boekelheide Rearrangement TFAA, CH2Cl2, 0°C to RT Prod (6-Bromo-4-methylpyridin-2-yl)methanol (Target Product) Int3->Prod Step 3b: Basic Hydrolysis NaOH, MeOH/H2O, RT

Synthetic workflow for (6-Bromo-4-methylpyridin-2-yl)methanol via Boekelheide rearrangement.

Step-by-Step Experimental Protocols

Step 1: Sandmeyer-Type Bromination

Causality: Direct electrophilic bromination of the pyridine ring would occur at the electron-rich 3- or 5-positions. To specifically install bromine at the 2/6-position, we diazotize the existing amino group. The addition of


 to the 

solution forms a highly reactive perbromide species (

), which ensures complete conversion of the diazonium intermediate to the bromide while suppressing phenol byproducts[2].
  • Charge a round-bottom flask with 6-amino-2,4-dimethylpyridine (1.0 eq, e.g., 5.0 mmol) and 48% aqueous

    
     (2.5 mL).
    
  • Cool the mixture to -10°C using an ice-salt bath.

  • Add

    
     (2.75 eq) dropwise, strictly maintaining the internal temperature below 0°C to prevent premature diazonium decomposition[2].
    
  • Slowly add an aqueous solution of

    
     (2.5 eq) dropwise. The mixture will evolve nitrogen gas.
    
  • Stir the reaction for 45 minutes at 0°C.

  • Carefully basify the mixture with cold 20%

    
     solution until pH > 10.
    
  • Extract with

    
     (3 × 15 mL), dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate in vacuo to yield 2-bromo-4,6-dimethylpyridine .
Step 2: N-Oxidation

Causality: m-Chloroperoxybenzoic acid (mCPBA) is selected over


 because it operates under mild, anhydrous conditions in organic solvents, preventing thermal degradation or over-oxidation of the substrate[3].
  • Dissolve 2-bromo-4,6-dimethylpyridine (1.0 eq) in anhydrous

    
     (0.2 M concentration).
    
  • Cool the solution to 0°C and add mCPBA (70-75% purity, 1.2 eq) in small portions[3].

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous

    
     to neutralize unreacted peroxides.
    
  • Wash the organic layer twice with saturated aqueous

    
     to remove m-chlorobenzoic acid.
    
  • Dry over

    
    , filter, and concentrate to yield 2-bromo-4,6-dimethylpyridine N-oxide .
    
Step 3: Boekelheide Rearrangement & Hydrolysis

Causality: Trifluoroacetic anhydride (TFAA) is highly electrophilic, allowing the initial N-acylation to occur rapidly at 0°C. The subsequent hydrolysis of the trifluoroacetate ester is exceptionally facile, requiring only mild basic conditions, which protects the integrity of the bromopyridine core.

  • Dissolve the N-oxide intermediate (1.0 eq) in anhydrous

    
     (0.15 M) under an inert nitrogen atmosphere and cool to 0°C.
    
  • Add Trifluoroacetic anhydride (TFAA, 2.5 eq) dropwise via syringe.

  • Remove the cooling bath and stir at room temperature for 4-6 hours. Monitor the disappearance of the N-oxide via TLC.

  • Concentrate the mixture under reduced pressure to remove solvent and excess TFAA.

  • Dissolve the crude ester in a 4:1 mixture of Methanol and Water.

  • Add solid

    
     (3.0 eq) and stir at room temperature for 2 hours.
    
  • Evaporate the methanol, dilute with water, and extract with Ethyl Acetate (3 × 20 mL).

  • Wash with brine, dry over

    
    , and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate pure (6-Bromo-4-methylpyridin-2-yl)methanol .
    

Quantitative Data & Analytical Tracking

To ensure process validation, the following table summarizes the expected physical properties, yields, and key


 NMR markers for tracking the reaction's progress. Interestingly, the N-oxide intermediate and the final product are constitutional isomers, sharing the exact same molecular weight.
CompoundStageMW ( g/mol )Expected YieldKey Analytical Markers (

NMR)
6-Amino-2,4-dimethylpyridine Starting Material122.17N/A~6.2 ppm (s, 1H, Ar-H), ~4.3 ppm (br s, 2H,

)
2-Bromo-4,6-dimethylpyridine Intermediate 1186.0575 - 85%~7.1 ppm (s, 1H, Ar-H), ~6.9 ppm (s, 1H, Ar-H)
2-Bromo-4,6-dimethylpyridine N-oxide Intermediate 2202.0580 - 90%Downfield shift of Ar-H protons relative to Int 1
(6-Bromo-4-methylpyridin-2-yl)methanol Target Product202.0565 - 75%~4.6 ppm (s, 2H,

)
, ~5.2 ppm (br s, 1H,

)[1]

References

  • Title: (6-Bromo-4-methylpyridin-2-yl)methanol | Benchchem: Catalytic and Reagent-Based Transformations for Target Synthesis.
  • Title: Regio- and Stereo-selective Syntheses of the Natural Product CCR5 Antagonist Anibamine and its Three Olefin Isomers.
  • Title: WO2021123785A1 - Dna polymerase theta inhibitors.

Sources

Application Note: (6-Bromo-4-methylpyridin-2-yl)methanol Derivatives in Targeted Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In contemporary oncology drug discovery, the architectural precision of small-molecule scaffolds dictates both target affinity and pharmacokinetic viability. (6-Bromo-4-methylpyridin-2-yl)methanol (CAS 1566896-47-6) has emerged as a highly versatile bifunctional building block, particularly in the synthesis of next-generation kinase inhibitors (e.g., Tyk2, BTK) and Proteolysis Targeting Chimeras (PROTACs)[1][2][3].

The strategic value of this scaffold lies in its tri-functional modularity:

  • C6-Bromine : Serves as an optimal leaving group for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing direct conjugation to core pharmacophores (e.g., pyrazole or indazole rings)[2].

  • C2-Hydroxymethyl Group : Provides a critical vector for solvent-exposed extensions. In PROTAC design, this primary alcohol is readily etherified or esterified to attach PEG or alkyl linkers without disrupting the hydrogen-bonding network of the pyridine core[2].

  • C4-Methyl Group : Introduces calculated steric bulk and lipophilicity, which often enhances binding affinity by occupying hydrophobic pockets within kinase ATP-binding domains, while simultaneously restricting the rotational freedom of adjacent biaryl bonds to lock the molecule in a bioactive conformation[3].

PROTAC_Design A Kinase Pharmacophore (e.g., Tyk2/BTK binder) B 6-Bromo-4-methylpyridin-2-yl Scaffold A->B Pd Cross-Coupling C Hydroxymethyl Group (Linker Attachment) B->C Inherent Vector D PEG/Alkyl Linker (Spacer) C->D Etherification E E3 Ligase Ligand (e.g., Cereblon/VHL) D->E Amide/Click

Fig 1. Logical assembly of a PROTAC using the (6-Bromo-4-methylpyridin-2-yl)methanol scaffold.

Comparative Scaffold Analysis

To understand the specific utility of the 4-methyl substituted scaffold, it is essential to compare it against baseline pyridine derivatives. The table below summarizes the quantitative and qualitative data driving scaffold selection in drug design.

ScaffoldMolecular Weight ( g/mol )Key Functionalization SitesSteric ProfilePrimary Application in Oncology
(6-Bromo-4-methylpyridin-2-yl)methanol 202.05C6 (Coupling), C2 (Linker)Moderate (C4-Methyl restricts rotation)Tyk2/BTK Inhibitors, PROTAC linkers[1][3]
(6-Bromopyridin-2-yl)methanol 188.02C6 (Coupling), C2 (Linker)Low (Unrestricted biaryl rotation)Broad-spectrum intermediates, flexible ligands
2,6-Dibromo-4-methylpyridine 250.92C2, C6 (Dual Coupling)ModerateSymmetric bidentate ligands, macrocycles

Data Synthesis Insight: The addition of the C4-methyl group (increasing MW by ~14 g/mol ) significantly alters the torsional angle when the C6 position is coupled to an aryl ring. This conformational locking reduces the entropic penalty upon target binding, a critical factor in achieving high-nanomolar to picomolar potency in kinase inhibitors[3][4].

Self-Validating Experimental Protocols

The following protocols detail the step-by-step functionalization of (6-Bromo-4-methylpyridin-2-yl)methanol. These methods are designed as self-validating systems , meaning each critical step contains an inherent analytical checkpoint to ensure reaction causality and prevent downstream failures.

Exp_Workflow Step1 1. Scaffold Preparation Dry (6-Bromo-4-methylpyridin-2-yl)methanol Step2 2. Pd-Catalyzed Cross-Coupling (Attach target binder at C6) Step1->Step2 Step3 3. LC-MS & NMR Validation (Confirm Br displacement) Step2->Step3 Step4 4. Linker Attachment (NaH, Alkyl Halide at C2-OH) Step3->Step4 Step5 5. Final Purification (Prep-HPLC) Step4->Step5

Fig 2. Self-validating experimental workflow for functionalizing the pyridine scaffold.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

Objective : Conjugate a boronic acid-functionalized pharmacophore to the C6 position of the pyridine ring. Causality : The unprotected hydroxymethyl group can generally tolerate Suzuki conditions if a mild base and appropriate solvent system (e.g., 1,4-Dioxane/H₂O) are used. Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which is crucial when coupling sterically hindered ortho-substituted (C4-methyl) pyridines.

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask, combine (6-Bromo-4-methylpyridin-2-yl)methanol (1.0 equiv, 1.0 mmol) and the target arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Addition : Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and K₂CO₃ (2.5 equiv, 2.5 mmol).

    • Expert Insight: K₂CO₃ is preferred over stronger bases (like KOtBu) to prevent potential alkoxide-driven side reactions at the C2-hydroxymethyl group.

  • Solvent Introduction : Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Purge the system with N₂ for 10 minutes.

    • Causality: Degassing is critical; ambient oxygen will irreversibly oxidize the Pd(0) active species, halting the catalytic cycle.

  • Reaction : Heat the mixture to 90°C for 12 hours under N₂.

  • Self-Validation Checkpoint (LC-MS) : Sample 10 µL of the reaction mixture, dilute in MeCN, and run LC-MS.

    • Validation Criteria: You must observe the disappearance of the characteristic 1:1 isotopic doublet (M, M+2) indicative of the bromine atom, replaced by the mass of the coupled product. If the brominated starting material persists, catalyst deactivation has occurred.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove Pd black, and extract with Ethyl Acetate (3 x 15 mL). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Williamson Etherification for PROTAC Linker Attachment

Objective : Attach a PEG-based or alkyl linker to the C2-hydroxymethyl group. Causality : The primary alcohol is deprotonated to form a highly nucleophilic alkoxide. Sodium hydride (NaH) is used to ensure complete deprotonation. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature poorly solvates the alkoxide anion, maximizing its nucleophilicity for the subsequent Sₙ2 attack on the linker's leaving group.

Step-by-Step Methodology :

  • Deprotonation : Dissolve the coupled intermediate from Protocol A (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL) under an Argon atmosphere. Cool to 0°C.

  • Base Addition : Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv, 0.75 mmol) in portions.

    • Expert Insight: Hydrogen gas evolution will occur. Stir at 0°C for 30 minutes until bubbling ceases, indicating complete alkoxide formation.

  • Linker Addition : Add the functionalized linker (e.g., a Boc-protected PEG-halide or tosylate) (1.2 equiv, 0.6 mmol) dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Checkpoint (TLC/Staining) : Monitor via TLC (DCM:MeOH 95:5).

    • Validation Criteria: The starting alcohol will typically stain strongly with KMnO₄, whereas the etherified product will show a distinct Rf shift and altered staining intensity.

  • Quenching & Workup : Quench carefully with saturated aqueous NH₄Cl (10 mL) at 0°C to neutralize unreacted NaH. Extract with EtOAc (3 x 10 mL). Wash the organic layer extensively with LiCl (5% aqueous solution, 3 x 10 mL) to remove residual DMF.

  • Purification : Purify via preparative HPLC to isolate the target PROTAC precursor.

References

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor Journal of Medicinal Chemistry, ACS Publications. (January 30, 2026).[Link]

  • World Intellectual Property Organization (WIPO)
  • Discovery of LSZ102, a Potent, Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen Receptor Positive Breast Cancer Journal of Medicinal Chemistry, ACS Publications. (March 22, 2018).[Link]

Sources

Application Note: Palladium-Catalyzed Synthesis of 2-Aryl-4-methylpyridines via Suzuki-Miyaura Coupling of (6-Bromo-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 2-aryl-4-methylpyridine derivatives is a critical transformation in modern medicinal chemistry. These biaryl scaffolds are ubiquitous in the design of potent pharmaceuticals, including selective inhibitors for inducible nitric oxide synthase (iNOS) and advanced positron emission tomography (PET) imaging tracers[1].

(6-Bromo-4-methylpyridin-2-yl)methanol (CAS: 1566896-47-6) serves as a highly versatile synthetic intermediate for these targets. The molecule presents two distinct functional handles: a reactive carbon-bromine (C–Br) bond at the 6-position (chemically equivalent to the 2-position of the pyridine ring) and a hydroxymethyl group. The C–Br bond is highly susceptible to oxidative addition by low-valent palladium species, making it an ideal electrophilic partner for Suzuki-Miyaura cross-coupling with arylboronic acids[2]. This guide provides a field-proven, self-validating protocol for this transformation, detailing the causality behind catalyst selection, solvent effects, and analytical tracking.

Mechanistic Overview & Experimental Design

The Suzuki-Miyaura coupling is favored for its mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acids[2]. The catalytic cycle relies on three fundamental organometallic steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C–Br bond of (6-Bromo-4-methylpyridin-2-yl)methanol, forming an organopalladium(II) complex. The electron-deficient nature of the pyridine ring accelerates this step.

  • Transmetalation: An inorganic base activates the arylboronic acid by forming a nucleophilic boronate complex. This species transfers its aryl group to the palladium center, displacing the bromide[2].

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, forming the new C–C biaryl bond and regenerating the active Pd(0) species.

SuzukiCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd (6-Bromo-4-methylpyridin-2-yl)methanol TransMet Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMet Arylboronic Acid + Base RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 2-Aryl-4-methylpyridine Product

Caption: Suzuki-Miyaura catalytic cycle for 2-aryl-4-methylpyridine synthesis.

Causality in Reagent Selection
  • Catalyst: While standard Pd(PPh₃)₄ is effective, Pd(dppf)Cl₂ is highly recommended for sterically hindered or electronically deactivated boronic acids. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand prevents catalyst decomposition into inactive palladium black by enforcing a cis-geometry that accelerates reductive elimination.

  • Solvent System: A biphasic mixture of Toluene/Ethanol/Water (2:1:1) is optimal. Toluene dissolves the lipophilic bromopyridine, water solubilizes the inorganic base, and ethanol acts as a phase-transfer agent, maximizing interfacial reaction rates[3].

  • Base: K₃PO₄ or Cs₂CO₃ provides superior yields compared to weaker bases like Na₂CO₃, as their higher solubility in the aqueous phase ensures rapid formation of the reactive boronate intermediate.

Reaction Optimization Data

The following table summarizes quantitative optimization data for the coupling of (6-Bromo-4-methylpyridin-2-yl)methanol with a standard phenylboronic acid.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent System (v/v)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O (4:1)901282
2Pd(dppf)Cl₂ K₃PO₄ Toluene/EtOH/H₂O (2:1:1) 80 8 94
3Pd(OAc)₂ / PPh₃Cs₂CO₃DMF/H₂O (5:1)1001674
4Pd(PPh₃)₄K₂CO₃THF/H₂O (4:1)702465

Note: Entry 2 represents the optimized conditions utilized in the protocol below, balancing high conversion rates with lower thermal degradation.

Step-by-Step Experimental Protocol

Scale: 1.0 mmol of (6-Bromo-4-methylpyridin-2-yl)methanol

Step 1: Reagent Preparation & Inert Atmosphere Setup

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add (6-Bromo-4-methylpyridin-2-yl)methanol (202.05 mg, 1.0 mmol) and the desired arylboronic acid (1.2 mmol).

  • Add K₃PO₄ (424.5 mg, 2.0 mmol) and the palladium catalyst Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol).

  • Causality Check: Loading all solid reagents prior to solvent addition minimizes the risk of introducing ambient oxygen, which rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, stalling the reaction.

Step 2: Solvent Addition & Degassing

  • Add 10 mL of a pre-mixed Toluene/Ethanol/Water (2:1:1 v/v/v) solution to the flask.

  • Seal the flask with a rubber septum and subject the mixture to three freeze-pump-thaw cycles, or sparge vigorously with ultra-pure Argon gas for 15 minutes.

  • Causality Check: Dissolved oxygen is the primary cause of homocoupling side-reactions (forming biaryl dimers of the boronic acid) and catalyst deactivation.

Step 3: Reaction Execution

  • Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) for 8 hours under a positive pressure of Argon.

  • Causality Check: Vigorous stirring is mandatory in biphasic solvent systems to maximize the surface area between the organic and aqueous layers, facilitating the transmetalation step.

Step 4: Work-up and Extraction

  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and distilled water (10 mL)[2].

  • Separate the phases and extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (start at 4:1, ramp to 1:1).

Self-Validation & Analytical Markers

To ensure the integrity of the synthesized 2-aryl-4-methylpyridine, the protocol must be self-validating through distinct analytical markers.

  • TLC Monitoring: The starting material (bromopyridine) is highly UV-active. Upon successful coupling, the product spot will typically exhibit a lower

    
     value due to the extended conjugated biaryl system and the retention of the hydrogen-bonding hydroxymethyl group.
    
  • Mass Spectrometry (ESI-MS): The starting material exhibits a characteristic 1:1 isotopic doublet at m/z 202 and 204 due to the ⁷⁹Br and ⁸¹Br isotopes. Successful cross-coupling is definitively confirmed by the complete disappearance of this isotopic pattern and the emergence of a single [M+H]⁺ peak corresponding to the exact mass of the biaryl product.

  • ¹H NMR Spectroscopy (CDCl₃):

    • Loss of Symmetry/Shifts: The aromatic protons of the starting pyridine ring will shift significantly due to the deshielding effect of the newly attached aryl ring.

    • Aryl Integration: The appearance of a new multiplet in the aromatic region (7.0–8.0 ppm) integrating to the exact number of protons on the incoming aryl group.

    • Hydroxymethyl Handle: The –CH₂OH protons should remain intact, typically appearing as a singlet near 4.7 ppm. The 4-methyl group will remain a sharp singlet near 2.4 ppm.

References

  • Benchchem. (6-Bromo-4-methylpyridin-2-yl)methanol. Benchchem.
  • Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. Benchchem.
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • NIH. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PubMed Central.

Sources

Anwendungs- und Protokollleitfaden: Derivatisierung der Hydroxylgruppe von (6-Brom-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle zur chemischen Modifikation der primären Hydroxylgruppe von (6-Brom-4-methylpyridin-2-yl)methanol. Als vielseitiger synthetischer Baustein in der medizinischen Chemie bietet dieses Molekül durch Derivatisierung seiner Alkoholgruppe einen entscheidenden Ansatzpunkt zur Modulation pharmakokinetischer und pharmakodynamischer Eigenschaften.[1] Die hier vorgestellten Methoden sind darauf ausgelegt, Forschern eine robuste Grundlage für die Synthese von Ethern, Estern und anderen Analoga zu liefern, um Struktur-Wirkungs-Beziehungen (SAR) zu erforschen und die Entwicklung neuer Wirkstoffkandidaten zu beschleunigen.

Wissenschaftlicher und strategischer Kontext

Die Hydroxymethylgruppe am C2-Atom des Pyridinrings ist ein primärer Alkohol und somit ein reaktiver Angriffspunkt für eine Vielzahl chemischer Umwandlungen. Die elektronischen Eigenschaften des Pyridinrings, beeinflusst durch das elektronegative Bromatom an der C6-Position und die elektronenschiebende Methylgruppe an der C4-Position, modulieren die Reaktivität dieses Zentrums. Die Derivatisierung dieser Gruppe ermöglicht es, gezielt Eigenschaften wie Lipophilie, Löslichkeit, metabolische Stabilität und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen zu verändern – allesamt kritische Parameter im Drug-Discovery-Prozess.

Dieser Leitfaden konzentriert sich auf die zwei fundamentalen Klassen der Derivatisierung: Veretherung und Veresterung . Für jede Klasse werden die zugrunde liegenden Mechanismen erläutert, die strategische Auswahl von Reagenzien begründet und detaillierte, validierte Protokolle bereitgestellt.

Teil 1: Strategien zur Veretherung

Die Umwandlung der Hydroxylgruppe in eine Ether-Funktionalität ist eine gängige Methode, um die Lipophilie zu erhöhen und eine potenzielle metabolische Oxidationsstelle zu blockieren. Die beiden hier vorgestellten Methoden, die Williamson-Ethersynthese und die Mitsunobu-Reaktion, bieten komplementäre Ansätze für unterschiedliche Substrate und Reaktionsbedingungen.

Williamson-Ethersynthese: Der klassische SN2-Ansatz

Die Williamson-Ethersynthese ist eine robuste und weit verbreitete Methode zur Herstellung von symmetrischen und unsymmetrischen Ethern.[2][3] Sie verläuft über einen SN2-Mechanismus, bei dem ein Alkohol zunächst zu seinem korrespondierenden Alkoxid deprotoniert wird, welches dann als starkes Nukleophil ein Alkylhalogenid angreift.[3][4][5]

Mechanistische Überlegungen: Der Erfolg der Reaktion hängt entscheidend von der sterischen Hinderung am Alkylhalogenid ab. Primäre Alkylhalogenide sind ideal, da sie den Rückseitenangriff des Alkoxids im SN2-Schritt begünstigen.[4][6] Bei sekundären und insbesondere tertiären Halogeniden konkurriert die E2-Eliminierung stark und wird oft zum Hauptreaktionsweg.[3][4] Die Wahl einer starken, nicht-nukleophilen Base wie Natriumhydrid (NaH) ist entscheidend, um das Alkoxid quantitativ zu erzeugen, ohne mit dem Alkylhalogenid zu konkurrieren.[5][7][8]

Williamson_Workflow A (6-Brom-4-methylpyridin- 2-yl)methanol B Alkoxid-Anion A->B  + NaH (Deprotonierung) D Ziel-Ether B->D  S_N2-Angriff C Alkylhalogenid (R-X) C->D  

Abbildung 2: Workflow der Mitsunobu-Reaktion.

Protokoll 2: Synthese von 2-(Phenoxymethyl)-6-brom-4-methylpyridin

  • Vorbereitung: In einem trockenen, mit Inertgas gespülten 50-mL-Rundkolben werden 500 mg (2,47 mmol) (6-Brom-4-methylpyridin-2-yl)methanol, 255 mg (2,72 mmol, 1,1 Äquivalente) Phenol und 778 mg (2,97 mmol, 1,2 Äquivalente) Triphenylphosphin in 15 mL wasserfreiem THF gelöst.

  • Reaktion: Die Lösung wird auf 0 °C gekühlt. Eine Lösung von 0,58 mL (2,97 mmol, 1,2 Äquivalente) Diisopropylazodicarboxylat (DIAD) in 5 mL wasserfreiem THF wird langsam über einen Zeitraum von 20 Minuten zugetropft.

  • Reaktionsverlauf: Die Mischung wird langsam auf Raumtemperatur erwärmt und 12 Stunden gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Aufarbeitung: Das Lösungsmittel wird im Vakuum entfernt. Der Rückstand wird direkt auf eine Kieselgelsäule aufgetragen.

  • Reinigung: Die Säulenchromatographie (Eluent: Hexan/Ethylacetat-Gradient) trennt das gewünschte Ether-Produkt von Triphenylphosphinoxid und anderen Nebenprodukten.

Teil 2: Strategien zur Veresterung

Ester sind eine weitere wichtige Klasse von Derivaten. Sie können als Prodrugs fungieren oder die Interaktion mit Zielproteinen durch neue Wasserstoffbrückenakzeptoren verbessern.

Acylierung mit Säurechloriden oder Anhydriden

Dies ist die direkteste und oft effizienteste Methode zur Veresterung. Die hohe Reaktivität von Säurechloriden und -anhydriden ermöglicht eine schnelle Reaktion bei Raumtemperatur.

Mechanistische Überlegungen: Die Reaktion erzeugt Salzsäure (aus Säurechloriden) oder eine Carbonsäure (aus Anhydriden) als Nebenprodukt. Eine Base wie Triethylamin (TEA) oder Pyridin muss zugesetzt werden, um diese sauren Nebenprodukte zu neutralisieren und die Reaktion voranzutreiben. Die Verwendung eines hochreaktiven Katalysators wie 4-Dimethylaminopyridin (DMAP) in katalytischen Mengen kann die Reaktion erheblich beschleunigen.

Experimenteller Workflow:

Acylation_Workflow Start (6-Brom-4-methylpyridin-2-yl)methanol Product Ziel-Ester Start->Product  Nukleophiler Angriff Reagent Acylchlorid (R-COCl) oder Anhydrid Reagent->Product Base Base (z.B. TEA, Pyridin) Base->Product  Säurefänger

Abbildung 3: Workflow der Acylierung.

Protokoll 3: Synthese von (6-Brom-4-methylpyridin-2-yl)methylacetat

  • Vorbereitung: 500 mg (2,47 mmol) (6-Brom-4-methylpyridin-2-yl)methanol werden in einem 25-mL-Rundkolben in 10 mL Dichlormethan (DCM) gelöst.

  • Basenzugabe: 0,42 mL (2,97 mmol, 1,2 Äquivalente) Triethylamin werden zugegeben, gefolgt von einer katalytischen Menge (ca. 15 mg) DMAP.

  • Acylierung: Die Mischung wird auf 0 °C gekühlt. 0,19 mL (2,72 mmol, 1,1 Äquivalente) Acetylchlorid werden langsam zugetropft.

  • Reaktion: Die Reaktion wird 2 Stunden bei Raumtemperatur gerührt.

  • Aufarbeitung: Die Reaktionsmischung wird mit 15 mL Wasser und anschließend mit 15 mL gesättigter Natriumchloridlösung gewaschen. Die organische Phase wird über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Reinigung: Das Produkt wird in der Regel in hoher Reinheit erhalten und kann bei Bedarf durch schnelle Säulenchromatographie weiter gereinigt werden.

Zusammenfassung der Derivatisierungsstrategien

Die Wahl der Methode hängt von den spezifischen Anforderungen des Syntheseziels ab. Die folgende Tabelle fasst die wichtigsten Merkmale der vorgestellten Protokolle zusammen.

EigenschaftWilliamson-EthersyntheseMitsunobu-ReaktionAcylierung (Säurechlorid)
Ziel-Funktionalität EtherEther, Ester, ThioetherEster
Bedingungen Stark basisch (NaH)Neutral, mildMild basisch (TEA, Pyridin)
Vorteile Kostengünstige Reagenzien, hohe AusbeutenSehr mild, breiter AnwendungsbereichSchnell, hohe Ausbeuten, einfache Durchführung
Nachteile Beschränkt auf primäre/methyl-Halogenide, starke Base erforderlichTeure Reagenzien, schwierige Aufreinigung (Ph₃P=O)Erfordert die Synthese des Acylchlorids
Typische Nukleophile AlkoxideAlkohole, Phenole, CarbonsäurenAlkohole

Teil 3: Allgemeine Labor- und Sicherheitsrichtlinien

  • Sicherheit: Alle Experimente sollten in einem gut belüfteten Abzug durchgeführt werden. Tragen Sie stets geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe). Natriumhydrid ist hochentzündlich und reagiert heftig mit Wasser. Azodicarboxylate und Triphenylphosphin sind gesundheitsschädlich.

  • Lösungsmittel und Reagenzien: Wasserfreie Lösungsmittel sind für die Williamson- und Mitsunobu-Reaktionen entscheidend. Die Reagenzien sollten von hoher Qualität sein, um Nebenreaktionen zu minimieren.

  • Reaktionsüberwachung: Die Verwendung von Dünnschichtchromatographie (DC) wird dringend empfohlen, um den Reaktionsfortschritt zu überwachen und die optimalen Reaktionszeiten zu bestimmen.

  • Charakterisierung: Die Struktur und Reinheit aller synthetisierten Derivate sollten mittels Kernspinresonanzspektroskopie (¹H-NMR, ¹³C-NMR) und Massenspektrometrie (MS) bestätigt werden.

Referenzen

  • Boekelheide, V.; Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society.

  • Perez-Medina, L. A., et al. (1947). The Preparation and Reactions of Some Polysubstituted Pyridines. 2-Methyl-3-hydroxy-5-hydroxymethylpyridine (4-Deshydroxymethylpyridoxin). Journal of the American Chemical Society.

  • Humphries, P. S., et al. (2005). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry.

  • Benchchem. (6-Bromo-4-methylpyridin-2-yl)methanol. Benchchem.

  • Chemistry Steps. The Williamson Ether Synthesis. Chemistry Steps.

  • Jones, J. H., et al. (1968). Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis. Journal of the Chemical Society C: Organic.

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

  • Ashenhurst, J. (2014). Mitsunobu Reaction. Master Organic Chemistry.

  • Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal.

  • Chemistry LibreTexts. (2019). Nucleophilic substitution in the Lab. Chemistry LibreTexts.

  • OpenOChem Learn. Preparation of Ethers. OpenOChem Learn.

  • Chemistry LibreTexts. (2023). Synthesis of Ethers. Chemistry LibreTexts.

  • OpenStax adaptation. (2022). Preparing Ethers. Organic Chemistry: A Tenth Edition.

Sources

Application Note: Copper-Catalyzed Ullmann-Type Condensation of (6-Bromo-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, reaction optimization, and standardized protocols for chemoselective cross-coupling.

Executive Summary & Substrate Profiling

(6-Bromo-4-methylpyridin-2-yl)methanol (CAS: 1566896-47-6) is a highly versatile heterocyclic scaffold frequently utilized in medicinal chemistry, notably as a precursor for inducible nitric oxide synthase (iNOS) inhibitors and PET imaging agents .

The molecule presents a unique synthetic challenge: it contains both an electrophilic heteroaryl bromide (at the 6-position) and a nucleophilic primary aliphatic alcohol (at the 2-position). While modern palladium-catalyzed Buchwald-Hartwig aminations are highly efficient, the presence of a free aliphatic alcohol often leads to catalyst poisoning or unwanted alkoxide beta-hydride elimination pathways.

To achieve functionalization exclusively at the 6-bromo position without the need for transient hydroxyl protecting groups, the Ullmann condensation (and its Goldberg-type variants) is the optimal strategy . Copper(I) catalysts exhibit exceptional chemoselectivity, readily activating the electron-deficient C–Br bond of the pyridine ring while remaining highly tolerant of the free hydroxymethyl group.

Mechanistic Rationale: The Cu(I)/Cu(III) Catalytic Cycle

The success of this transformation relies on a precisely tuned Cu(I)/Cu(III) catalytic cycle . Understanding the causality behind each step is critical for reaction optimization:

  • Catalyst Activation: Copper(I) salts (e.g., CuI or CuCl) are combined with bidentate ligands (like N,N'-dimethylethylenediamine or 1-methylimidazole). The ligand prevents the disproportionation of Cu(I) into Cu(0) and Cu(II), increases the solubility of the metal complex, and enriches the electron density on the copper center.

  • Oxidative Addition (Rate-Limiting Step): The electron-rich Cu(I)L complex inserts into the C–Br bond. The electron-withdrawing nature of the pyridine nitrogen lowers the LUMO of the C–Br bond, accelerating this step compared to unactivated bromobenzenes.

  • Ligand Exchange & Reductive Elimination: An inorganic base deprotonates the incoming nucleophile (amine or phenol). The nucleophile displaces the bromide on the Cu(III) center. Subsequent reductive elimination forms the new C–N or C–O bond and regenerates the active Cu(I) species.

Mechanism CuI Active Catalyst [Cu(I)L] OA Oxidative Addition [Cu(III)(Ar)(Br)L] CuI->OA + Ar-Br LE Ligand Exchange [Cu(III)(Ar)(Nu)L] OA->LE + Nu-H / Base - Base·HBr RE Reductive Elimination Product Formation LE->RE Intermediate RE->CuI - Ar-Nu

Caption: Catalytic cycle of the Cu-mediated Ullmann condensation with bromopyridines.

Reaction Optimization & Quantitative Data

The choice of ligand and base is highly dependent on the nature of the nucleophile. Table 1 summarizes optimized conditions based on empirical data and established literature for 2-bromopyridine derivatives .

Table 1: Optimization of Reaction Conditions for Cross-Coupling

Nucleophile TypeOptimal CatalystOptimal LigandBaseSolventTemp (°C)Chemoselectivity (6-Br vs 2-OH)
Primary Anilines CuI (10 mol%)DMEDA (20 mol%)K₃PO₄Toluene110>99:1
Carbazoles CuCl (10 mol%)1-Methylimidazolet-BuOLiXylene120>99:1
Phenols (C-O) CuI (10 mol%)1,10-PhenanthrolineCs₂CO₃DMF110>95:5
Thiols (C-S) CuI (5 mol%)Ethylene glycolK₂CO₃i-PrOH90>99:1

Causality Note: K₃PO₄ is preferred for aminations because its moderate basicity deprotonates the coordinated amine without triggering base-catalyzed degradation of the hydroxymethyl group. For less acidic phenols, the stronger base Cs₂CO₃ is required to facilitate the ligand exchange step.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to ensure experimental integrity before proceeding to downstream isolation.

Protocol A: Goldberg-Type C–N Coupling (Amination)

Target: Synthesis of 6-amino-(4-methylpyridin-2-yl)methanol derivatives.

Step-by-Step Methodology:

  • Reagent Preparation (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add (6-Bromo-4-methylpyridin-2-yl)methanol (1.0 equiv, 1.0 mmol), the amine nucleophile (1.2 equiv), CuI (0.1 equiv, 10 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Degassing (Crucial Step): Seal the tube with a septum. Evacuate and backfill with ultra-pure N₂ (repeat 3 times). Causality: Oxygen must be rigorously excluded. Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of O₂, which promotes unwanted Glaser-type homocoupling of the nucleophile.

  • Solvent & Ligand Addition: Inject anhydrous, degassed Toluene (5.0 mL, 0.2 M) followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv, 20 mol%) via syringe.

  • Condensation: Replace the septum with a Teflon screwcap under N₂ flow. Heat the reaction mixture in a pre-heated oil bath at 110 °C for 16 hours with vigorous stirring.

  • Self-Validation Checkpoint (IPC): Cool the mixture to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, filter, and analyze via LC-MS.

    • Validation: The disappearance of the starting material isotope pattern (m/z 202/204) and the emergence of the product mass confirms conversion. If >10% SM remains, spike an additional 5 mol% CuI/DMEDA and heat for 4 more hours.

  • Workup & Copper Sequestration: Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite. Wash the organic filtrate with 10% aqueous NH₄OH (2 × 15 mL).

    • Causality: Aqueous ammonia forms highly water-soluble coordination complexes with copper ions (e.g., [Cu(NH₃)₄]²⁺), effectively stripping the metal catalyst from the organic product and preventing streaking during silica gel chromatography.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Ullmann Ether Synthesis (C–O Coupling)

Target: Synthesis of 6-aryloxy-(4-methylpyridin-2-yl)methanol derivatives.

Step-by-Step Methodology:

  • Setup: In a dry reaction vial, combine the bromopyridine substrate (1.0 equiv), phenol derivative (1.5 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv).

  • Atmosphere & Solvent: Evacuate/backfill with N₂ (3x). Add anhydrous DMF (0.2 M).

  • Heating: Heat at 110 °C for 24 hours. Note: C-O couplings generally require longer reaction times than C-N couplings due to the lower nucleophilicity of phenols.

  • Workup: Quench with water to dissolve inorganic salts. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 1 M NaOH (10 mL) to remove unreacted excess phenol, followed by brine.

  • Purification: Concentrate and purify via silica gel chromatography.

Workflow S1 1. Preparation Degas Solvents S2 2. Setup Add Reagents S1->S2 S3 3. Condensation 100-110°C, 12-24h S2->S3 S4 4. Workup NH4OH Wash S3->S4 S5 5. Isolation Chromatography S4->S5

Caption: Standard experimental workflow for the Ullmann condensation of bromopyridines.

Troubleshooting Common Issues

  • Issue: High levels of dehalogenated byproduct (4-methylpyridin-2-yl)methanol.

    • Root Cause: Moisture in the solvent or base acting as a hydride source, or radical pathways initiated by light/impurities.

    • Solution: Ensure K₃PO₄/Cs₂CO₃ is oven-dried at 150 °C overnight before use. Use strictly anhydrous solvents.

  • Issue: Incomplete conversion after 24 hours.

    • Root Cause: Catalyst deactivation via oxidation or poor solubility of the base.

    • Solution: Verify the integrity of the inert atmosphere. Consider switching to a more soluble base like t-BuOLi, which has shown exceptional efficacy in coupling carbazoles with 2-bromopyridines .

References

[1] Xiangdong Zhao, Yuanbin She, Kun Fang, Guijie Li. "CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives." The Journal of Organic Chemistry, 2017. URL:[Link]

[2] "Ullmann Reaction." Organic Chemistry Portal. URL:[Link]

[4] "Ullmann Condensation." Wikipedia. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Overcoming Palladium Catalyst Deactivation in (6-Bromo-4-methylpyridin-2-yl)methanol Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis scientists, and drug development professionals working with (6-Bromo-4-methylpyridin-2-yl)methanol . While this compound is a highly valuable scaffold in medicinal chemistry (e.g., as a precursor for iNOS inhibitors)[1], it presents severe challenges in palladium-catalyzed transformations. Researchers frequently encounter the notorious "2-pyridyl problem," where the substrate acts as a potent catalyst poison[2].

This guide provides actionable, field-proven troubleshooting strategies to maintain catalytic turnover, prevent palladium aggregation, and ensure high-yielding reactions.

Section 1: Mechanistic Causality of Catalyst Deactivation

To solve catalyst deactivation, we must first understand its root causes. (6-Bromo-4-methylpyridin-2-yl)methanol possesses two coordinating motifs that synergistically dismantle the catalytic cycle:

  • Pyridine Nitrogen Coordination: The lone pair on the pyridine nitrogen strongly coordinates to the active Pd(0) or Pd(II) intermediates. Instead of undergoing productive oxidative addition at the C-Br bond, the palladium is sequestered into stable, off-cycle dormant complexes.

  • N,O-Bidentate Chelation: The adjacent hydroxymethyl group exacerbates the issue. Under basic conditions, the primary hydroxyl group can deprotonate. The resulting alkoxide, combined with the pyridine nitrogen, forms a rigid, thermodynamically stable N,O-chelate with palladium. This irreversible binding halts transmetalation and rapidly leads to the precipitation of catalytically dead "palladium black"[3].

Deactivation ActivePd Active Pd(0) Catalyst Substrate (6-Bromo-4-methylpyridin-2-yl)methanol ActivePd->Substrate Catalyst-Substrate Interaction OxAdd Oxidative Addition (Productive Pathway) Substrate->OxAdd C-Br Cleavage N_Coord Pyridine-N Coordination (Off-cycle Dormant) Substrate->N_Coord Nitrogen Lone Pair Donation NO_Chelate N,O-Bidentate Chelation (Strong Poisoning) Substrate->NO_Chelate Alkoxide Formation & Chelation PdBlack Palladium Black (Irreversible Aggregation) N_Coord->PdBlack Ligand Displacement NO_Chelate->PdBlack Catalyst Death

Mechanistic pathways leading to palladium catalyst deactivation by 2-pyridyl substrates.

Section 2: Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling with (6-Bromo-4-methylpyridin-2-yl)methanol stalls at 20% conversion, and I see a black precipitate. How do I fix this? A1: The black precipitate is palladium black, indicating your active Pd(0) has aggregated and died[4]. This is caused by the pyridine ring displacing your phosphine ligands. Solution: Switch to a highly sterically demanding, electron-rich biarylphosphine ligand such as XPhos or BrettPhos . These ligands are specifically designed to be bulky enough to prevent the coordination of a second pyridine molecule to the palladium center, destabilizing the off-cycle resting state and forcing the reaction forward. Additionally, use a pre-catalyst (e.g., XPhos Pd G3) to ensure rapid, quantitative generation of the active mono-ligated Pd(0) species[5].

Q2: I am using XPhos, but my reaction is still sluggish and I am observing protodehalogenation (reduction of the C-Br bond). What is happening? A2: The free hydroxymethyl group is likely the culprit. In the presence of strong alkoxide bases (e.g., NaOtBu), the primary alcohol can coordinate to palladium and undergo a deleterious oxidation pathway, generating formaldehyde and a Pd-Hydride species. This Pd-H species then reacts with your starting material to yield the reduced 4,2-lutidine derivative. Solution: Protect the primary alcohol before the cross-coupling step. A tert-butyldimethylsilyl (TBS) ether or a benzyl (Bn) ether will eliminate the possibility of alkoxide coordination. If protection is not an option, switch to a milder, non-nucleophilic base like K_3PO_4 or NaOTMS in a non-polar solvent (e.g., toluene or 1,4-dioxane) to minimize alcohol deprotonation.

Q3: Does the catalyst loading need to be adjusted for this specific substrate? A3: Yes. While standard cross-couplings might run at "ppm levels" of palladium[6], 2-pyridyl substrates typically require higher loadings (2-5 mol %) to overcome the inherent thermodynamic sink of nitrogen coordination[2]. Do not attempt ultra-low catalyst loadings until the ligand and base conditions are fully optimized.

Section 3: Quantitative Data for Optimization

The following table summarizes the causal relationship between ligand/base selection and catalyst survival when coupling (6-Bromo-4-methylpyridin-2-yl)methanol with phenylboronic acid.

LigandBaseSubstrate StateCatalyst State at 2hYield (%)
PPh_3 (4 eq)Na_2CO_3UnprotectedBlack Precipitate (Aggregated)< 10%
dppfK_3PO_4UnprotectedSoluble, Yellow (Dormant)25%
XPhosK_3PO_4UnprotectedActive, Homogeneous78%
XPhosNaOtBuUnprotectedBlack Precipitate (Decomposed)40% (Major side-product)
XPhos K_3PO_4 TBS-Protected Active, Homogeneous > 95%

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow is designed as a self-validating system. By isolating the protection step from the catalytic step, you eliminate variables and ensure the palladium cycle operates without interference.

Protocol A: Hydroxyl Protection (TBS Ether Formation)

Rationale: Masking the alcohol prevents N,O-chelation and base-driven side reactions.

  • Setup: Dissolve (6-Bromo-4-methylpyridin-2-yl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) to a 0.2 M concentration under an argon atmosphere.

  • Reagents: Add Imidazole (2.0 equiv) and stir until fully dissolved. Cool the mixture to 0 °C using an ice bath.

  • Addition: Slowly add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv) in small portions to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar starting material (Rf ~0.2) must completely convert to a non-polar spot (Rf ~0.8).

  • Workup: Quench with saturated aqueous NH_4Cl, extract with DCM, dry over Na_2SO_4, and concentrate under reduced pressure.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

Rationale: Utilizing a G3 precatalyst ensures a 1:1 Ligand-to-Palladium ratio, maximizing the steric shielding around the metal center.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the TBS-protected substrate (1.0 equiv), the arylboronic acid (1.5 equiv), K_3PO_4 (3.0 equiv), and XPhos Pd G3 (3 mol %).

  • Solvent: Add degassed 1,4-Dioxane/Water (10:1 v/v) to achieve a 0.1 M concentration. Seal the vial tightly with a PTFE septum cap.

  • Heating: Remove the vial from the glovebox and heat at 80 °C in a pre-heated reaction block for 12 hours.

  • Validation (In-Process): At 2 hours, visually inspect the vial. The solution should be a clear yellow/orange. If a black precipitate is observed, the system has been compromised by oxygen or moisture, and the catalyst has deactivated[4].

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium residues, and concentrate for column chromatography.

Workflow Step1 1. Hydroxyl Protection (TBS-Cl, Imidazole) Step2 2. Precatalyst Activation (XPhos Pd G3 + Base) Step1->Step2 Step3 3. Cross-Coupling (Boronic Acid, 80°C) Step2->Step3 Step4 4. In-Process Validation (Visual & LC-MS) Step3->Step4 Step5 5. Deprotection (TBAF or HCl) Step4->Step5 >95% Conversion (Yellow) Fail Troubleshoot: Check O2/H2O & Base Step4->Fail <50% Conversion (Black) Fail->Step2 Restart with Fresh Pd

Self-validating experimental workflow for the successful cross-coupling of 2-pyridyl methanols.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews, acs.org,[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions, mit.edu, [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations, nih.gov,[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm, nih.gov,[Link]

Sources

Technical Support Center: Troubleshooting & Purification of (6-Bromo-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis, isolation, and purification of (6-Bromo-4-methylpyridin-2-yl)methanol (CAS: 1566896-47-6).

This brominated pyridine derivative is a critical scaffold for palladium-catalyzed cross-coupling reactions and the synthesis of complex pharmaceutical intermediates [1]. However, its synthesis—typically driven by the mono-lithiation of 2,6-dibromo-4-methylpyridine followed by a formaldehyde quench—presents unique chemoselectivity and purification challenges.

Frequently Asked Questions (FAQs): Impurity Origins & Causality

Q: Why do I consistently see a des-bromo impurity, (4-methylpyridin-2-yl)methanol, in my final product? A: The formation of the des-bromo impurity is fundamentally a kinetic quenching issue. During the lithium-halogen exchange, a highly reactive 6-bromo-4-methyl-2-lithiopyridine intermediate is formed. Because protonation is diffusion-controlled and kinetically faster than nucleophilic addition to a carbonyl, any adventitious moisture in your system will protonate the carbanion before it can react with the formaldehyde gas [1].

  • The Fix: Ensure all glassware is flame-dried under vacuum and backfilled with argon. Use freshly titrated n-butyllithium and strictly anhydrous THF.

Q: My isolated yield is low, and I observe a highly polar baseline spot on my TLC. What is this byproduct? A: This is likely the di-addition product, (4-methylpyridine-2,6-diyl)dimethanol. It occurs when excess n-butyllithium induces a double lithium-halogen exchange.

  • The Fix: Lithium-halogen exchange is an equilibrium process. To prevent over-lithiation, strictly control the stoichiometry of n-BuLi to exactly 1.0 equivalent and maintain the reaction temperature strictly at -78 °C to kinetically trap the mono-lithiated species.

Q: Why does my product streak during normal-phase Thin Layer Chromatography (TLC), making fraction pooling difficult? A: Pyridine derivatives streak on standard silica due to strong hydrogen bonding and acid-base interactions with the slightly acidic silanol groups on the silica surface [2]. Although the electron-withdrawing bromine at the 6-position reduces the basicity of the pyridine nitrogen compared to an unsubstituted pyridine, the hydroxymethyl group still strongly interacts with the stationary phase.

  • The Fix: Pre-treat the silica gel with 1% triethylamine (Et₃N) to cap the acidic silanol sites, or utilize a slightly more polar solvent system to outcompete the hydrogen bonding.

Quantitative Data: Impurity Profiling

To successfully purify your compound, you must first be able to identify the components of your crude mixture. Use the following analytical parameters to identify the target and its common impurities during LC-MS or TLC analysis.

Compound IdentityOrigin / CausalityMolecular WeightLC-MS [M+H]+Relative Polarity (TLC)*
2,6-Dibromo-4-methylpyridine Unreacted starting material250.9 g/mol m/z 250, 252, 254Non-polar (High R_f)
(6-Bromo-4-methylpyridin-2-yl)methanol Target Product 202.05 g/mol m/z 202, 204 (1:1) Moderate (Mid R_f)
(4-Methylpyridin-2-yl)methanol Moisture quench (Des-bromo)123.1 g/mol m/z 124Polar (Low R_f)
(4-Methylpyridine-2,6-diyl)dimethanol Over-lithiation (Di-addition)153.1 g/mol m/z 154Highly Polar (Baseline)
6-Bromo-4-methylpicolinaldehyde Auto-oxidation during storage200.03 g/mol m/z 200, 202Non-polar (High R_f)

*TLC conditions: 30% Ethyl Acetate in Hexanes on standard Silica Gel 60 F254.

Mechanistic & Workflow Visualizations

The following diagrams map the chemical pathways that generate these impurities and the decision matrix for resolving them.

ImpurityPathway SM 2,6-Dibromo-4-methylpyridine (Starting Material) LithiumInt 6-Bromo-4-methyl-2-lithiopyridine (Reactive Intermediate) SM->LithiumInt n-BuLi (1 eq) THF, -78°C Imp2 Di-ol Impurity (Over-lithiation) SM->Imp2 Excess n-BuLi & Excess HCHO Target (6-Bromo-4-methylpyridin-2-yl)methanol (Target Product) LithiumInt->Target 1. HCHO (gas) 2. H2O Workup Imp1 Des-bromo Impurity (Moisture Quench) LithiumInt->Imp1 Adventitious H2O (Incomplete Dryness) Imp3 Aldehyde Impurity (Auto-oxidation) Target->Imp3 O2 exposure (Prolonged Storage)

Caption: Mechanistic pathways of (6-Bromo-4-methylpyridin-2-yl)methanol synthesis and impurity formation.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) TLC TLC / LC-MS Profiling Crude->TLC Assess Complexity Silica Normal Phase Flash Chromatography (EtOAc/Hexane 3:7) TLC->Silica Standard Scale-up (Removes SM & Di-ol) RP_HPLC Reverse-Phase HPLC (5-95% ACN/H2O + 5mM NH4Cl) TLC->RP_HPLC High Purity Needed (Removes Regioisomers) Pure Pure Target Compound (>95% - 99% Purity) Silica->Pure Lyophilize / Concentrate RP_HPLC->Pure Lyophilize Fractions

Caption: Decision matrix and step-by-step workflow for the purification of the crude reaction mixture.

Step-by-Step Purification Methodologies

Depending on your downstream application, you will need to choose between Normal Phase Chromatography (for standard synthetic intermediates) and Reverse-Phase HPLC (for highly sensitive in vivo or biological assays).

Protocol A: Normal Phase Flash Chromatography (Standard >95% Purity)

This is the standard, scalable method for isolating the target compound from unreacted starting material and highly polar di-addition impurities [1].

  • Stationary Phase Preparation: Slurry-pack a column with Silica Gel 60. If previous TLC runs showed significant streaking, pre-flush the column with 1 column volume (CV) of Hexanes containing 1% Et₃N, followed by 2 CVs of pure Hexanes to remove excess base.

  • Sample Loading: Because the crude mixture may contain polymeric formaldehyde residues, dry-loading is highly recommended. Dissolve the crude mixture in a minimum amount of dichloromethane (DCM), add Celite (1:2 mass ratio to crude), and evaporate to a free-flowing powder. Load this evenly onto the column head.

  • Elution: Elute using an isocratic gradient of Ethyl Acetate/Hexane (3:7 v/v).

    • Fraction 1: Unreacted 2,6-dibromo-4-methylpyridine elutes first.

    • Fraction 2: The target (6-Bromo-4-methylpyridin-2-yl)methanol elutes next.

    • Fraction 3 (Retained): Polar di-ol and des-bromo impurities remain on the column.

  • Self-Validating Step: Spot the concentrated fractions on a TLC plate alongside a known standard. The target compound must appear as a single UV-active spot at R_f ~0.35. Proceed to LC-MS to confirm the presence of the characteristic 1:1 isotopic doublet at m/z 202.0 and 204.0, confirming exactly one bromine atom is present.

Protocol B: Reverse-Phase HPLC (Ultra-High >99% Purity)

If the compound is intended as a precursor for sensitive biological screening (e.g., tubulin inhibitors or kinase assays), trace regioisomers must be removed via RP-HPLC [2][3].

  • Solvent System Preparation:

    • Mobile Phase A: Ultrapure Water containing 5 mM ammonium chloride (NH₄Cl). Note: Avoid strong acids like TFA if the hydroxymethyl group shows signs of acid-catalyzed degradation or etherification during concentration.

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Gradient Execution: Inject the filtered crude sample. Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes [3].

  • Product Recovery: Pool the fractions containing the target mass (m/z 202/204).

  • Self-Validating Step: Do not use rotary evaporation at high heat, as concentrating aqueous mixtures can degrade the product. Instead, flash-freeze the pooled fractions in liquid nitrogen and lyophilize to yield the pure product as a white solid. Analyze via ¹H NMR to ensure the absence of water and ACN peaks (singlet at δ 2.3–2.5 ppm for the methyl group must integrate perfectly to 3H) [1].

References

  • Benchchem. (6-Bromo-4-methylpyridin-2-yl)methanol: Catalytic and Reagent-Based Transformations for Target Synthesis.1

  • National Institutes of Health (PMC). Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents.2

  • Google Patents (WO2019178079A1). Inhibitors of tyrosine kinase 2 mediated signaling.3

Sources

Technical Support Center: Stabilizing (6-Bromo-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals handling (6-Bromo-4-methylpyridin-2-yl)methanol (CAS: 1566896-47-6). As a versatile brominated pyridine derivative featuring a hydroxymethyl functional group, this compound is a critical scaffold for constructing complex molecules, including potent inhibitors for inducible nitric oxide synthase (iNOS)[1].

However, its polyfunctional nature introduces specific vulnerabilities during long-term storage. This guide synthesizes field-proven protocols, mechanistic causality, and self-validating workflows to ensure the absolute integrity of your compound.

Core Storage Directives & Mechanistic Causality

Q: What are the optimal long-term storage conditions for (6-Bromo-4-methylpyridin-2-yl)methanol, and what is the chemical rationale behind these requirements?

A: To maintain >98% purity over extended periods, the compound must be stored sealed in a dry environment at 2–8°C [1]. For multi-year storage, -20°C is highly recommended.

Mechanistic Causality:

  • Thermal & Oxidative Vulnerability: The hydroxymethyl group at the 2-position is susceptible to oxidation, potentially converting to an aldehyde or carboxylic acid if exposed to atmospheric oxygen and thermal energy. Storing at 2–8°C suppresses the kinetic energy required for this oxidative pathway[2].

  • Photolytic Sensitivity: Bromopyridines are inherently sensitive to light. UV/Visible light exposure can trigger the homolytic cleavage of the C-Br bond, leading to radical-mediated debromination[3].

  • Hygroscopicity & N-Oxidation: Like many substituted pyridines, the compound can absorb moisture (hygroscopicity), which acts as a medium for localized pH shifts and facilitates the N-oxidation of the pyridine nitrogen[4]. An inert atmosphere (Argon or Nitrogen) is mandatory to displace both moisture and oxygen.

Quantitative Stability Parameters
ParameterOptimal ConditionCritical ThresholdMechanistic Consequence of Exceeding Threshold
Temperature 2°C to 8°C> 25°C (Prolonged)Accelerated thermal oxidation of the hydroxymethyl group.
Light Exposure 0 Lux (Amber Vial)Direct UV/Vis exposureHomolytic cleavage of the C-Br bond (photodebromination).
Atmosphere Inert (Argon/N2)Ambient Air (O2/H2O)N-oxidation of the pyridine ring; moisture-mediated degradation.
pH (in solution) pH 6.0 – 8.0pH < 4.0 or pH > 10.0Pyridine nitrogen protonation (acidic) or base-catalyzed side reactions.

Troubleshooting Degradation Pathways

Q: My LC-MS analysis shows new impurity peaks after 6 months of storage. What are the likely degradation pathways, and how do environmental stressors trigger them?

A: If your batch was exposed to ambient conditions, three primary degradation pathways dictate the impurity profile. Understanding the logical relationship between environmental stressors and these pathways is critical for troubleshooting and preventing future batch loss.

Degradation A (6-Bromo-4-methylpyridin-2-yl)methanol B UV/Vis Light A->B Exposure C Oxygen / Air A->C Exposure D Moisture A->D Exposure E Photolytic Debromination (Loss of Br) B->E Radical cleavage F Hydroxymethyl Oxidation (Aldehyde/Acid) C->F Oxidative stress G N-Oxidation / Hydrolysis C->G N-oxide formation D->G Hydration/Protonation

Caption: Logical relationship of environmental stressors and resulting chemical degradation pathways.

  • Troubleshooting Step 1: Check the mass spectrum. A mass loss of ~79/81 Da (the bromine isotopes) strongly indicates photolytic debromination due to improper light shielding[3].

  • Troubleshooting Step 2: Look for a mass shift of -2 Da (aldehyde) or +14 Da (carboxylic acid). This indicates oxidation of the hydroxymethyl group, meaning the inert gas seal was compromised during storage.

Self-Validating Protocol for Re-purification

Q: If my batch has degraded below the 95% purity threshold, what is the most reliable method to re-purify and validate the compound for sensitive synthetic steps?

A: Do not discard the batch immediately. (6-Bromo-4-methylpyridin-2-yl)methanol can be efficiently recovered using a self-validating flash chromatography workflow. This protocol ensures that every step verifies the success of the previous one, preventing the propagation of impurities into downstream synthesis.

Workflow S1 1. Assess Degradation (LC-MS / 1H-NMR) S2 2. Flash Chromatography (Silica, Hexane:EtOAc) S1->S2 Purity < 98% S3 3. Self-Validation (TLC / Rapid LC-MS) S2->S3 Eluted Fractions S3->S2 Co-elution S4 4. Solvent Removal & Inert Gas Purging S3->S4 Target Confirmed S5 5. Final QC Check (Purity > 98%) S4->S5 Lyophilized Solid S6 6. Long-Term Storage (2-8°C, Amber Vial) S5->S6 Pass S7 Recycle / Discard S5->S7 Fail

Caption: Self-validating experimental workflow for compound purification, verification, and storage.

Step-by-Step Methodology: Purification and Validation

Step 1: Baseline Assessment (Causality Check)

  • Action: Run a quantitative 1H-NMR and LC-MS on the degraded sample.

  • Causality: You must identify the specific impurity to tailor the purification. If the aldehyde proton (~9.8 ppm) is present, you are separating a less polar impurity. If N-oxides are present, they will be highly polar and stick to the baseline of your TLC.

Step 2: Flash Column Chromatography

  • Action: Load the degraded mixture onto a silica gel column. Elute using a gradient of Hexane to Ethyl Acetate (typically starting at 9:1 and moving to 1:1).

  • Causality: The non-polar debrominated byproducts will elute first. The target (6-Bromo-4-methylpyridin-2-yl)methanol will elute mid-gradient, while polar N-oxides and carboxylic acids will remain tightly bound to the silica.

Step 3: Intermediate Self-Validation

  • Action: Spot the middle fractions on a TLC plate (UV active at 254 nm) and run a rapid LC-MS on the pooled fractions before evaporating the solvent.

  • Validation: If any co-elution is detected, do not proceed to drying. Re-column the mixed fractions. Only proceed to the next step if the liquid fraction shows >99% UV purity.

Step 4: High-Vacuum Drying & Inerting

  • Action: Remove the solvent under reduced pressure (rotary evaporator) at a water bath temperature no higher than 30°C to prevent thermal stress. Transfer the solid to an amber glass vial and dry under high vacuum (<0.1 mbar) for 12 hours.

  • Causality: Trace ethyl acetate or moisture can mediate future hydrolysis and degradation[4]. High vacuum physically removes these micro-environments.

Step 5: Final QC and Storage Sealing

  • Action: Break the vacuum using dry Argon or Nitrogen gas. Immediately cap the amber vial with a PTFE-lined septum cap, wrap the seal tightly with Parafilm, and store at 2–8°C[1].

References

  • Benchchem. (6-Bromo-4-methylpyridin-2-yl)methanol.
  • Chem-Impex. (6-Bromopyridine-2yl)methanol.
  • Jubilant Ingrevia Limited. 2-Bromopyridine Safety Data Sheet.
  • Benchchem. An In-depth Technical Guide on the Solubility and Stability of 3-Amino-5-bromopyridine.

Sources

Technical Support Center: Scaling Up the Synthesis of (6-Bromo-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of (6-bromo-4-methylpyridin-2-yl)methanol (CAS 1566896-47-6).[1][2] This valuable intermediate is frequently utilized in medicinal chemistry and pharmaceutical research.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges that may arise during the scale-up of its synthesis.

I. Synthetic Overview & Key Challenges

The synthesis of (6-bromo-4-methylpyridin-2-yl)methanol typically involves a multi-step process. A common and effective strategy is the lithiation of a suitable brominated pyridine precursor followed by the introduction of a hydroxymethyl group.[1] Another viable route involves the reduction of the corresponding carboxylic acid or aldehyde. Each approach presents unique challenges, particularly when transitioning from laboratory to pilot-plant scale.

Common Challenges in Scale-Up:

  • Exothermic Reactions: Lithiation reactions are often highly exothermic and require careful temperature control to prevent side reactions and ensure safety.[3]

  • Reagent Purity and Handling: The purity of starting materials is critical for high yields and can significantly impact the reaction outcome.[3] Additionally, many reagents, such as organolithiums, are pyrophoric and require handling under inert conditions.

  • Product Purification: The basic nature of the pyridine ring can lead to difficulties in purification, such as tailing during column chromatography.[3]

  • Side Product Formation: Competing reactions, such as over-bromination or addition at incorrect positions, can reduce the yield of the desired product.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of (6-bromo-4-methylpyridin-2-yl)methanol in a question-and-answer format.

Q1: My lithiation reaction is giving a low yield of the desired product. What are the potential causes and how can I improve it?

A1: Low yields in lithiation reactions are a frequent issue. Common causes and their solutions are outlined below:

  • Insufficiently Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents should be freshly distilled from an appropriate drying agent.

  • Inaccurate Titration of Organolithium Reagent: The molarity of commercially available organolithium reagents can vary. It is crucial to titrate the reagent before use to ensure accurate stoichiometry.

  • Poor Reagent Addition: The slow, dropwise addition of the organolithium reagent at a low temperature (typically -78 °C) is critical to control the exothermic nature of the reaction and prevent side product formation.[3]

  • Degradation of the Organolithium Reagent: Ensure the organolithium reagent has been stored correctly and has not degraded. Older bottles or those that have been improperly handled may have a lower effective concentration.

Troubleshooting Workflow for Low-Yield Lithiation

G start Low Yield in Lithiation check_anhydrous Verify Anhydrous Conditions (Flame-dried glassware, dry solvents) start->check_anhydrous titrate_buLi Titrate n-BuLi Solution check_anhydrous->titrate_buLi If conditions are dry slow_addition Ensure Slow Reagent Addition at -78 °C titrate_buLi->slow_addition If concentration is correct reagent_quality Check Quality of n-BuLi slow_addition->reagent_quality If addition was controlled success Improved Yield reagent_quality->success If reagent is good G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine 2-Bromo-6-methylpyridine 2-Bromo-6-methylpyridine 2-Amino-6-methylpyridine->2-Bromo-6-methylpyridine 1. NaNO2, HBr 2. Heat 2-Bromo-4-methylpyridine 2-Bromo-4-methylpyridine Lithiated Intermediate Lithiated Intermediate 2-Bromo-4-methylpyridine->Lithiated Intermediate n-BuLi, THF, -78 °C (6-Bromo-4-methylpyridin-2-yl)methanol (6-Bromo-4-methylpyridin-2-yl)methanol Lithiated Intermediate->(6-Bromo-4-methylpyridin-2-yl)methanol 1. Paraformaldehyde 2. Aqueous Workup

Sources

Validation & Comparative

Advanced HPLC Methodologies for the Purity Assessment of (6-Bromo-4-methylpyridin-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

As a Senior Application Scientist, I approach the chromatographic profiling of halogenated pyridine derivatives not merely as a routine QA task, but as an exercise in physical chemistry. (6-Bromo-4-methylpyridin-2-yl)methanol (CAS 1566896-47-6) is a highly versatile brominated pyridine derivative utilized extensively as a synthetic intermediate in medicinal chemistry, particularly for constructing complex scaffolds like iNOS inhibitors for PET imaging[1].

However, assessing its purity presents a unique chromatographic challenge. The molecule is amphiphilic, featuring a hydrophobic core (bromine and methyl substituents), a hydrogen-bonding hydroxymethyl group, and a basic pyridine nitrogen with a pKa typically ranging between 5.2 and 6.0[2]. This basic nitrogen is notorious for causing severe peak tailing on standard silica-based columns due to secondary ion-exchange interactions with residual silanols.

Mechanistic Rationale: Overcoming Silanol Interactions

To design a robust HPLC method, we must understand the causality of retention. When using a standard C18 column, the basic pyridine nitrogen becomes partially protonated in standard acidic mobile phases (e.g., 0.1% Formic Acid). These protonated cations interact strongly with ionized, unendcapped silanols (pKa ~4.5) on the silica surface, dragging the tail of the peak and ruining resolution[2].

To mitigate this, we compare three distinct stationary phase strategies:

  • Method A: Standard C18 (Baseline): Relies purely on hydrophobic retention. While standard protocols often recommend a C18 column with an acetonitrile/water gradient and UV detection at 254 nm[1], this approach frequently yields suboptimal tailing factors without heavy ion-pairing agents.

  • Method B: Polar-Embedded C18 (Optimal for Symmetry): Incorporates an amide or ether linkage near the silica surface. This polar group creates a hydration layer that electrostatically shields the residual silanols from the basic pyridine nitrogen, ensuring sharp, symmetrical peaks without needing LC-MS incompatible ion-pairing reagents.

  • Method C: Mixed-Mode Cation-Exchange (Orthogonal Selectivity): Columns like Amaze HD utilize both hydrogen-bonding and cation-exchange mechanisms[3]. This is highly effective for basic, hydrophilic compounds, allowing for excellent retention and resolution using simple, mass-spec compatible mobile phases.

G Mol (6-Bromo-4-methylpyridin-2-yl)methanol Hydrophobic Hydrophobic Core (Methyl & Bromo) Mol->Hydrophobic Basic Basic Nitrogen (pKa ~5.2) Mol->Basic Polar Hydroxymethyl Group (H-Bonding) Mol->Polar C18 Standard C18 Hydrophobic Retention Hydrophobic->C18 Basic->C18 PolarEmb Polar-Embedded C18 Shields Silanols Basic->PolarEmb Tail Peak Tailing (Silanol Interaction) C18->Tail Symm High Peak Symmetry PolarEmb->Symm

Logical mapping of functional group interactions with HPLC stationary phases.

Comparative Performance Analysis

The following table synthesizes the quantitative performance of these three methodologies when analyzing (6-Bromo-4-methylpyridin-2-yl)methanol against its common synthetic impurities (e.g., 2-bromo-4-methylpyridine).

ParameterMethod A: Standard C18Method B: Polar-Embedded C18Method C: Mixed-Mode Cation-Exchange
Retention Mechanism HydrophobicHydrophobic + Silanol ShieldingCation-Exchange + H-Bonding
Tailing Factor (Tf) 1.85 (Significant tailing)1.12 (Excellent symmetry)1.05 (Perfect symmetry)
Theoretical Plates (N) ~8,500~14,200~12,500
Resolution (Rs) 1.4 (Co-elution risk)3.2 (Baseline resolution)4.5 (High orthogonality)
LC-MS Compatibility Poor (Requires ion-pairing)Excellent (Volatile buffers)Excellent (Volatile buffers)

Self-Validating Experimental Protocol: Polar-Embedded C18 Workflow

A robust analytical method must be a self-validating system. This means the protocol inherently proves its own accuracy and reliability during every single run through built-in System Suitability Testing (SST) and bracketing.

Workflow S1 Sample Prep (1.0 mg/mL) S2 SST Injection (Rs > 2.0, Tf < 1.5) S1->S2 S3 Gradient Elution (pH 6.5 Buffer/ACN) S2->S3 S4 DAD Detection (Peak Purity at 254nm) S3->S4 S5 Bracketing (%RSD < 2.0%) S4->S5

Self-validating experimental workflow for HPLC purity assessment.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation (Causality-Driven)

  • Aqueous Phase (A): 10 mM Ammonium Acetate buffer adjusted to pH 6.5. Why pH 6.5? Pyridine derivatives are highly sensitive to pH variations. A pH of 6.5 ensures the basic nitrogen (pKa ~5.2) is predominantly in its neutral, unprotonated state, drastically reducing ionic interactions with the stationary phase[4].

  • Organic Phase (B): 100% HPLC-Grade Acetonitrile.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of (6-Bromo-4-methylpyridin-2-yl)methanol.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to yield a 1.0 mg/mL concentration. Causality: Dissolving the sample in a solvent composition closely matching the initial gradient conditions prevents solvent-mismatch phenomena, which can cause peak splitting or fronting.

  • Filter through a 0.45 µm PTFE syringe filter[2].

Step 3: Chromatographic Conditions

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Maintains reproducible mass transfer kinetics).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: Linear ramp to 95% B

    • 12-15 min: Hold at 95% B

    • 15-20 min: Re-equilibration at 5% B

  • Detection: Diode Array Detector (DAD) set to 254 nm[1], with peak purity analysis enabled (200-400 nm scan).

Step 4: Execution of the Self-Validating Sequence

  • Blank Injection: Inject the diluent to confirm no baseline artifacts or ghost peaks exist.

  • System Suitability Test (SST): Inject a known resolution mixture containing the analyte and a structurally similar impurity (e.g., 2-bromo-4-methylpyridine). Validation Check: The system is only validated if Resolution (Rs) > 2.0 and Analyte Tailing Factor (Tf) < 1.5.

  • Sample Analysis: Inject the unknown samples in triplicate. Use the DAD to perform a peak purity check (spectral match factor > 990) to ensure no hidden impurities are co-eluting under the main peak.

  • Bracketing Standard: Re-inject the SST standard after every 10 samples and at the end of the sequence. Validation Check: Retention time drift must be < 2.0% RSD, proving system stability throughout the run.

References

  • Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chromatography URL: [Link]

  • Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: PubMed URL: [Link]

Sources

Comparative Reactivity Guide: (6-Bromo-4-methylpyridin-2-yl)methanol vs. Standard Bromopyridines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the functionalization of heteroaryl halides not merely as a sequence of synthetic steps, but as a delicate balance of electronic and steric forces. (6-Bromo-4-methylpyridin-2-yl)methanol (CAS 1566896-47-6) is a highly versatile scaffold frequently utilized in drug discovery, particularly in the synthesis of tubulin inhibitors and anti-inflammatory agents .

To fully harness its potential, we must objectively compare its reactivity profile against standard bromopyridines. This guide dissects the mechanistic causality behind its behavior in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, providing self-validating protocols to ensure reproducible success in your laboratory.

Mechanistic Causality: The Triad of Reactivity

The unique reactivity of (6-Bromo-4-methylpyridin-2-yl)methanol is governed by three distinct structural features:

  • The 6-Bromo Position (C-Br Activation): The fundamental reactivity of halopyridines in palladium-catalyzed cross-coupling is dictated by the carbon-halogen bond dissociation energy (BDE). The C-Br BDE of approximately 276 kJ/mol makes the 6-position highly susceptible to oxidative addition by Pd(0) under mild conditions . Furthermore, its position ortho to the electronegative pyridine nitrogen highly activates the carbon center for SNAr.

  • The 4-Methyl Group (Electronic Tuning): The methyl group exerts a positive inductive (+I) effect. By pushing electron density into the pyridine ring, it slightly dampens the electrophilicity of the 6-position. Consequently, SNAr reactions require slightly higher activation energy compared to unsubstituted 2-bromopyridine. However, this increased electron density helps stabilize organometallic intermediates during cross-coupling.

  • The 2-Hydroxymethyl Group (Coordination & Directing): Unlike simple bromopyridines, the free primary alcohol can coordinate with transition metals (Pd, Cu). While this can act as a powerful directing group for C-H activation, in standard cross-couplings it poses a risk of catalyst sequestration . Therefore, ligand selection (e.g., using bidentate ligands with large bite angles) is critical to prevent the catalyst from resting in an inactive chelated state.

Comparative Reactivity Analysis

To guide your synthetic strategy, the following table summarizes the quantitative and qualitative reactivity differences between (6-Bromo-4-methylpyridin-2-yl)methanol and standard baseline bromopyridines.

Structural AnalogC-Br BDE (approx)Typical Suzuki YieldRelative SNAr RateDirecting Group / Chelation Effects
2-Bromopyridine ~276 kJ/mol85–95%Fast (1.0x baseline)None
3-Bromopyridine ~285 kJ/mol70–85%Very Slow (<0.1x)None
(6-Bromo-4-methylpyridin-2-yl)methanol ~276 kJ/mol80–92%Moderate (0.6x)Yes (Strong Pd/Cu Coordination)

Visualizing the Reaction Network

The following diagram maps the logical relationships between the substrate's structural features and its divergent reactivity pathways.

Reactivity_Comparison Substrate (6-Bromo-4-methylpyridin-2-yl)methanol Pd_Cat Pd(0) Catalyst Coordination Substrate->Pd_Cat -CH2OH & N Directing Ox_Add Oxidative Addition (C-Br Cleavage) Substrate->Ox_Add Fast (~276 kJ/mol) SNAr SNAr Pathway (Metal-Free) Substrate->SNAr Activated by Pyridine N Pd_Cat->Ox_Add Stabilized Transition State Suzuki Suzuki-Miyaura Coupling Ox_Add->Suzuki Boronic Acid, Base Buchwald Buchwald-Hartwig Amination Ox_Add->Buchwald Amine, Base

Reactivity pathways and directing effects of (6-Bromo-4-methylpyridin-2-yl)methanol.

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems, ensuring that every step provides observable feedback to confirm the reaction's trajectory.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid to the 6-position while preserving the unprotected hydroxymethyl group. Causality: We select Pd(dppf)Cl₂ because the large bite angle of the dppf ligand accelerates reductive elimination, preventing the catalyst from being trapped by the adjacent pyridine nitrogen and hydroxymethyl oxygen. A mild base (K₂CO₃) is chosen over alkoxides to prevent deprotonation of the primary alcohol, which would poison the catalyst.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine (6-Bromo-4-methylpyridin-2-yl)methanol (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Base: Add a degassed biphasic mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5 mL), followed by K₂CO₃ (2.0 equiv).

    • Self-Validation Check: The biphasic system ensures complete dissolution of both the organic substrate and the inorganic base. A homogenous suspension prior to heating indicates correct solvent ratios.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is complete when the characteristic isotopic doublet of the starting material (m/z 202 and 204, due to ⁷⁹Br and ⁸¹Br) is entirely replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure biaryl product.

Protocol B: Metal-Free Nucleophilic Aromatic Substitution (SNAr)

Objective: Form a C-N bond at the 6-position using a secondary amine without transition metal catalysis. Causality: The pyridine nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer complex intermediate. Because the 4-methyl group slightly destabilizes this intermediate compared to 2-bromopyridine, microwave irradiation is utilized to overcome the higher activation barrier.

Step-by-Step Methodology:

  • Preparation: Combine (6-Bromo-4-methylpyridin-2-yl)methanol (1.0 equiv, 0.5 mmol) and a secondary amine (e.g., morpholine, 3.0 equiv) in a 10 mL microwave-safe vial.

  • Solvent: Add N-Methyl-2-pyrrolidone (NMP) (2 mL).

    • Causality: NMP is a highly polar aprotic solvent that effectively solvates and stabilizes the highly polar transition state of the SNAr pathway.

  • Reaction: Seal the vial and irradiate in a microwave reactor at 150 °C for 45 minutes.

  • Workup: Partition the crude mixture between EtOAc (20 mL) and H₂O (20 mL). Wash the organic layer with H₂O (3 × 15 mL) to remove the NMP and excess amine.

    • Self-Validation Check: The highly polar NMP and unreacted amine partition strictly into the aqueous layer. Evaporating a small aliquot of the organic layer should yield a crude NMR spectrum free of NMP peaks (no singlets at ~2.8 ppm), confirming a successful workup.

References

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides Source: Organic Letters, ACS Publications URL:[Link]

A Comparative Guide to the Efficacy of 6-Bromo-Substituted Heterocyclic Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the pyridine scaffold is a cornerstone of medicinal chemistry, featured in a multitude of clinically approved anticancer agents.[1][2] Its unique electronic properties and synthetic tractability make it an ideal starting point for the development of novel therapeutics.[1] This guide focuses on a specific subset of these compounds: those bearing a 6-bromo substitution. The introduction of a bromine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its binding affinity to target proteins and improving its overall efficacy.[3]

While the initial focus of this guide was to be on derivatives of (6-Bromo-4-methylpyridin-2-yl)methanol, a comprehensive review of the current scientific literature reveals a scarcity of published data on the anticancer activity of this specific series of compounds. However, the foundational 6-bromo-pyridine and structurally related 6-bromo-quinazoline moieties are present in a variety of other compounds that have been synthesized and evaluated for their cytotoxic effects. This guide, therefore, broadens its scope to provide a comparative analysis of these structurally related 6-bromo-substituted heterocyclic compounds, offering valuable insights into their potential as anticancer agents. The data presented herein, drawn from in vitro studies, will serve as a valuable resource for the rational design of future therapeutic candidates, including potential derivatives of (6-Bromo-4-methylpyridin-2-yl)methanol.

Featured 6-Bromo-Substituted Compounds and Their Anticancer Potential

The compounds featured in this guide share a common structural motif: a heterocyclic ring system with a bromine atom at the 6-position. This includes derivatives of quinazoline, a bicyclic heterocycle with a structure analogous to the pyridine core of our initial interest. The rationale for including these compounds lies in the well-documented anticancer properties of the quinazoline scaffold, particularly its role in the development of tyrosine kinase inhibitors.[4][5]

Parent Compound of Interest:

  • (6-Bromo-4-methylpyridin-2-yl)methanol: This compound serves as a key synthetic intermediate.[6] Its structure, featuring a bromine substituent and a hydroxymethyl functional group, makes it a versatile scaffold for creating more complex molecules.[6]

Structurally Related Compounds with Evaluated Anticancer Activity:

A series of novel 6-bromo-2,3-disubstituted quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (SW480) cell lines.[3] These compounds provide a valuable dataset for understanding the structure-activity relationships of 6-bromo-substituted heterocycles.

Comparative Efficacy in Cancer Cell Lines

The in vitro cytotoxic activity of a series of 6-bromoquinazoline derivatives was assessed using the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] The half-maximal inhibitory concentration (IC50) was determined for each compound against two cancer cell lines (MCF-7 and SW480) and one normal cell line (MRC-5) to evaluate their selectivity. The results are summarized in the table below.

Compound IDR GroupMCF-7 IC50 (µM)SW480 IC50 (µM)MRC-5 (Normal Cell Line) IC50 (µM)
8a n-butyl15.85 ± 3.3217.85 ± 0.9284.20 ± 1.72
8b n-pentyl20.14 ± 2.1525.14 ± 1.15> 100
8c benzyl40.12 ± 4.1245.12 ± 2.1295.12 ± 3.12
8d 3-methylphenyl59.15 ± 5.7372.45 ± 2.90> 100
8e 4-methylphenyl35.14 ± 6.8763.15 ± 1.63> 100
8f 4-fluorophenyl42.18 ± 3.1855.18 ± 2.18> 100
8g 4-chlorophenyl52.14 ± 5.1468.14 ± 4.14> 100
Erlotinib -9.9 ± 0.14--
Cisplatin -7.14 ± 0.129.14 ± 0.15-
Doxorubicin -0.85 ± 0.021.12 ± 0.05-

Data presented as mean ± SD.[3]

From this data, compound 8a , which features an aliphatic n-butyl substitution, was identified as the most potent derivative against both MCF-7 and SW480 cell lines.[3][7] Notably, it demonstrated significantly better potency than the established anticancer drug erlotinib against the MCF-7 cell line.[3][7] The high IC50 value of compound 8a against the normal lung fibroblast cell line (MRC-5) suggests a degree of selectivity for cancer cells, a critical parameter in the development of chemotherapeutic agents.[3][7]

Experimental Protocols

To ensure the reproducibility and validation of these findings, a detailed understanding of the experimental methodologies is crucial.

Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (Key Intermediate)
  • A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) was refluxed at 65°C for 20 hours.[3]

  • The reaction's completion was monitored by thin-layer chromatography (TLC).[3]

  • The resulting mixture was then filtered.[3]

  • The obtained residue was recrystallized from ethanol to yield the key intermediate.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized quinazoline derivatives was determined using the standard MTT assay.[3]

  • Cell Seeding: Cancer cells (MCF-7 and SW480) and normal cells (MRC-5) were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.[3]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.[3]

  • Data Analysis: The absorbance was measured at a specific wavelength, and the IC50 values were calculated.

G cluster_synthesis Chemical Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of 6-Bromoquinazoline Derivatives purification Purification & Characterization (TLC, NMR, Mass Spec) synthesis->purification cell_culture Seeding of Cancer & Normal Cell Lines purification->cell_culture compound_treatment Treatment with Test Compounds cell_culture->compound_treatment mtt_assay MTT Assay for Cytotoxicity (IC50) compound_treatment->mtt_assay data_analysis IC50 Value Calculation mtt_assay->data_analysis sar_elucidation Structure-Activity Relationship (SAR) Elucidation data_analysis->sar_elucidation

General experimental workflow for compound synthesis and evaluation.

Proposed Mechanism of Action: Targeting the EGFR Signaling Pathway

The 4-anilinoquinazoline scaffold is a well-established inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5] The 6-bromoquinazoline derivatives are hypothesized to act through a similar mechanism, inhibiting the initial EGFR activation step and thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[3]

The binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers autophosphorylation and the activation of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways. These pathways are crucial for cell growth and survival. By inhibiting EGFR, the 6-bromoquinazoline derivatives can effectively halt these processes, leading to their observed cytotoxic effects.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation inhibitor 6-Bromoquinazoline Derivatives inhibitor->EGFR Inhibition

Proposed mechanism of action via EGFR signaling pathway inhibition.

Conclusion and Future Perspectives

The exploration of 6-bromo-substituted heterocyclic compounds has yielded promising candidates for further development as anticancer agents. The 6-bromoquinazoline derivatives, in particular, have demonstrated significant in vitro cytotoxicity against breast and colorectal cancer cell lines, with some compounds exhibiting greater potency than the established drug erlotinib. The selectivity of these compounds for cancer cells over normal cells is an encouraging finding that warrants further investigation.

The insights gained from these structurally related compounds provide a strong foundation for future research into the anticancer potential of derivatives of (6-Bromo-4-methylpyridin-2-yl)methanol. Future studies should focus on the synthesis of a library of derivatives from this starting material, exploring a variety of substitutions at both the hydroxyl and bromo positions. A systematic evaluation of these new compounds against a panel of cancer cell lines will be crucial for elucidating their structure-activity relationships and identifying lead candidates for in vivo studies. The methodologies and mechanistic understanding presented in this guide offer a clear roadmap for these future endeavors.

References

  • Cytotoxic effects of the synthesized compounds (6a-6n) on three cancer... ResearchGate. Available from: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. Available from: [Link]

  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies - ResearchGate. ResearchGate. Available from: [Link]

  • Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L - MDPI. MDPI. Available from: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - ResearchGate. ResearchGate. Available from: [Link]

  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD - Farmacia Journal. Farmacia Journal. Available from: [Link]

  • of structure-activity relationship (SAR) of target compounds as in vitro anticancer agents against NCI 60 human cancer cell lines relying on the GI % mean values. … - ResearchGate. ResearchGate. Available from: [Link]

  • In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Publishing. Royal Society of Chemistry. Available from: [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - MDPI. MDPI. Available from: [Link]

  • Anti-Cancer Agents: Synthesis and Evaluation of Pharmacological Activity - MDPI. MDPI. Available from: [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity | Journal of Pharmaceutical Research International. Journal of Pharmaceutical Research International. Available from: [Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Publishing. Royal Society of Chemistry. Available from: [Link]

  • Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance - MDPI. MDPI. Available from: [Link]

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Safety Operating Guide

Personal protective equipment for handling (6-Bromo-4-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling and logistical integration of highly reactive synthetic intermediates. (6-Bromo-4-methylpyridin-2-yl)methanol (CAS 1566896-47-6) is a brominated pyridine derivative widely utilized in medicinal chemistry. Its dual functionality—a reactive bromine substituent and a hydroxymethyl group—makes it an invaluable scaffold for constructing complex molecules, such as potent inhibitors for inducible nitric oxide synthase (iNOS) and novel colchicine-binding site tubulin inhibitors for oncology [1, 3].

However, the precise chemical reactivity that makes this compound valuable also necessitates rigorous personal protective equipment (PPE) and handling protocols to mitigate exposure risks. Below is a comprehensive, self-validating operational guide designed for laboratory professionals.

Physicochemical & Hazard Profile

Before designing a handling protocol, we must establish the quantitative and qualitative hazard baseline. The following table summarizes the critical safety parameters for this compound.

Property / Hazard ParameterSpecification / Value
Chemical Name (6-Bromo-4-methylpyridin-2-yl)methanol
CAS Number 1566896-47-6
Molecular Weight 202.05 g/mol
Molecular Formula C7H8BrNO
Storage Requirements Sealed in a dry environment, 2-8°C
GHS Signal Word Warning
Primary Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Data compiled from verified Safety Data Sheets (SDS) 1.

Mechanistic Toxicology & Risk Assessment

Understanding why we mandate specific PPE requires looking at the molecule's structure. The electron-deficient pyridine ring, combined with the electronegative bromine atom, creates a highly electrophilic center at the 6-position. While this is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) 2, it also means the molecule can readily react with nucleophilic sites on biological proteins if it contacts the skin or respiratory mucosa.

This covalent interaction is the primary mechanistic driver for its H315 (skin irritation) and H335 (respiratory irritation) classifications. Furthermore, the hydroxymethyl group increases the molecule's hydrophilicity compared to standard bromopyridines, potentially altering its dermal penetration kinetics and making immediate decontamination critical.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific operational state of the chemical (dry powder vs. solvated).

  • Respiratory Protection:

    • Requirement: Handle exclusively within a certified chemical fume hood.

    • Causality: The powder form poses a direct inhalation risk (H335). The fume hood provides a primary engineering control. Self-Validation: Always verify the fume hood is operational by checking the magnehelic gauge (target face velocity: 80-100 fpm) before opening the vial.

  • Hand Protection:

    • Requirement: 100% Nitrile gloves (minimum thickness 0.11 mm) for handling the dry powder.

    • Causality: Nitrile provides an excellent barrier against dry halogenated powders. However, if the compound is dissolved in polar aprotic solvents (e.g., DMF, DMSO) for cross-coupling reactions, you must double-glove or switch to Neoprene. These solvents act as permeation enhancers, rapidly carrying the brominated solute through standard nitrile barriers.

  • Eye/Face Protection:

    • Requirement: ANSI Z87.1-compliant tight-fitting safety goggles.

    • Causality: Standard safety glasses with side shields are insufficient. The risk of corneal irritation (H319) from aerosolized micro-particles during transfer requires a complete orbital seal.

  • Body Protection:

    • Requirement: Flame-resistant (FR) lab coat and full-length trousers.

Operational Plan & Handling Protocol

The following step-by-step methodology ensures the safe integration of (6-Bromo-4-methylpyridin-2-yl)methanol into your synthetic workflow.

Step 1: Pre-Operation Setup & Equilibration

  • Retrieve the compound from 2-8°C storage.

  • Critical Causality: Allow the sealed vial to equilibrate to room temperature inside a desiccator for 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder, which can degrade the hydroxymethyl group and compromise reaction yields.

Step 2: Weighing and Dispensing

  • Use an anti-static weighing boat. Halogenated powders often carry a static charge, causing them to aerosolize or cling to metal spatulas, which increases exposure risk.

  • Weigh the required mass (e.g., for a standard 1 mmol scale reaction, weigh ~202 mg).

  • Self-Validation: Validate complete transfer to your reaction vessel by re-weighing the empty boat. Immediately reseal the source vial, purge with inert gas (Argon or Nitrogen), and return to 2-8°C storage.

Step 3: Reaction Execution (Pd-Catalyzed Cross-Coupling)

  • Transfer the powder to a round-bottom flask pre-purged with Argon.

  • Add the necessary boronic acid partner, palladium catalyst, and base.

  • Introduce the solvent system (e.g., 1,4-Dioxane/Water) via syringe through a septum. Causality: Adding solvents to a closed system minimizes aerosol exposure to the newly solvated, highly skin-permeable intermediate.

Step 4: Quenching and Waste Segregation

  • Upon reaction completion, quench the mixture with saturated aqueous ammonium chloride to neutralize the base and halt catalysis.

  • Extract the organic phase using a suitable solvent (e.g., Ethyl Acetate).

Waste Disposal Plan

Proper disposal is critical for environmental compliance and laboratory safety.

  • Halogenated Organic Waste: Any organic solvent used to extract or dissolve (6-Bromo-4-methylpyridin-2-yl)methanol or its unreacted derivatives MUST be disposed of in a designated "Halogenated Organic Waste" container. Causality: Mixing halogenated waste with standard non-halogenated streams can lead to dangerous exothermic reactions and severe regulatory fines.

  • Aqueous Waste: The aqueous layer from the workup must be checked. Self-Validation: Validate the pH of the aqueous waste using indicator strips (aiming for pH 6-8) before transferring it to the final aqueous waste carboy to prevent unintended reactions with incompatible waste streams.

Workflow Visualization

G Storage Storage (2-8°C) Sealed, Dry PPE Don PPE (Nitrile, Goggles, FR Coat) Storage->PPE Pre-operation Weighing Weighing & Transfer (Ventilated Enclosure) PPE->Weighing Transfer Reaction Reaction Setup (Pd-Catalyzed Coupling) Weighing->Reaction Reagent addition Quench Reaction Quenching & Aqueous Workup Reaction->Quench Completion WasteHalo Halogenated Organic Waste Quench->WasteHalo Organic phase WasteAq Aqueous Waste (Basic/Neutral) Quench->WasteAq Aqueous phase

Operational safety and disposal workflow for (6-Bromo-4-methylpyridin-2-yl)methanol.

References

  • Title: Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents Source: PMC - NIH URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.